molecular formula C5H6ClN3 B151884 (6-Chloropyridazin-3-YL)methanamine CAS No. 871826-15-2

(6-Chloropyridazin-3-YL)methanamine

Cat. No.: B151884
CAS No.: 871826-15-2
M. Wt: 143.57 g/mol
InChI Key: NXUGXZBODUKCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloropyridazin-3-yl)methanamine serves as a versatile chemical intermediate and privileged scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key precursor for the synthesis of compounds with high affinity for neuronal nicotinic acetylcholine receptors (nAChRs), which are significant targets for neurological disorders . Derivatives of this compound have demonstrated binding affinity in the nanomolar range, making it a critical structure for investigating the structure-activity relationships of nicotinic agents . Furthermore, the 6-chloropyridazinyl group is a valuable scaffold in the design of potential pharmaceutical agents. Research and patents indicate that diamino-substituted pyridazine derivatives, which can be synthesized from this core structure, are being explored for their potential as pro-apoptotic agents for the treatment of various diseases, including specific forms of leukemia and lymphoma . The chloropyridazine core also finds relevance in the development of compounds for other therapeutic areas, contributing to its importance as a building block in modern organic synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloropyridazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUGXZBODUKCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623469
Record name 1-(6-Chloropyridazin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871826-15-2
Record name 6-Chloro-3-pyridazinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871826-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloropyridazin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (6-Chloropyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 871826-15-2

Synonyms: 1-(6-Chloro-3-pyridazinyl)methanamine, C-(6-Chloro-pyridazin-3-yl)-methylamine

This technical guide provides a comprehensive overview of (6-Chloropyridazin-3-YL)methanamine, a pyridazine derivative of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, a proposed synthesis pathway with a detailed experimental protocol, and a review of the potential biological activities based on related compounds.

Core Chemical Information

This compound is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and a methanamine group.

PropertyValueSource
CAS Number871826-15-2ChemUniverse[1]
Molecular FormulaC₅H₆ClN₃ChemUniverse[1]
Molecular Weight143.58 g/mol ChemUniverse[1]
Purity95% (typical)ChemUniverse[1]

Synthesis

A definitive, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, based on the synthesis of analogous pyridazine derivatives, a plausible and efficient method involves the nucleophilic substitution of a chlorine atom on a suitable pyridazine precursor with an amino group. A likely starting material is 3-chloro-6-(chloromethyl)pyridazine, which can be reacted with an ammonia source.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 3,6-dichloropyridazine. The first step would involve a reaction to introduce the chloromethyl group, followed by amination.

Synthetic Pathway A 3,6-Dichloropyridazine B 3-Chloro-6-(chloromethyl)pyridazine A->B [Reagents for chloromethylation] C This compound B->C Ammonia source (e.g., NH₃ in solvent)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Amination of 3-Chloro-6-(chloromethyl)pyridazine (Proposed)

This protocol is adapted from established procedures for the amination of chloropyridazines.

Materials:

  • 3-Chloro-6-(chloromethyl)pyridazine

  • Ammonia solution (e.g., 7N in Methanol)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-6-(chloromethyl)pyridazine (1 equivalent) in the anhydrous solvent.

  • Amination: Cool the solution in an ice bath and slowly add an excess of the ammonia solution (e.g., 3-5 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding the saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (3 x volume).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been identified in the reviewed literature, the pyridazine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of pyridazine have been extensively investigated and have shown a wide range of biological activities.

Anticancer Activity

Numerous pyridazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain 6-chloropyridazin-3-yl hydrazone and triazolopyridazine derivatives have demonstrated potent cytotoxic activity against acute lymphoblastic leukemia and breast adenocarcinoma cell lines.[2]

Table 1: Cytotoxic Activity of Related Pyridazine Derivatives

Compound TypeCell LineIC₅₀ (µM)Reference
TriazolopyridazinesSB-ALL1.64 - 5.66Bioorganic Chemistry, 2019[2]
TriazolopyridazinesNALM-61.14 - 3.7Bioorganic Chemistry, 2019[2]
Anti-inflammatory Activity

The pyridazinone core, structurally related to pyridazine, is present in compounds exhibiting anti-inflammatory properties.[3] Some derivatives have been shown to inhibit key inflammatory mediators. For example, certain N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides have been screened for their in vitro anti-inflammatory action.[4]

Table 2: Anti-inflammatory Activity of a Related Pyridazine Derivative

AssayCompound TypeActivityReference
Inhibition of albumin denaturationAlkanamidesModerate to excellentResearchGate Request PDF[4]
Membrane stabilization assayAlkanamidesModerate to excellentResearchGate Request PDF[4]
Antimicrobial Activity

Derivatives of 6-chloro-pyridin-2-yl-amine have been synthesized and screened for their antibacterial and antifungal activities, showing good to moderate activity against various pathogenic strains.[5]

Table 3: Antimicrobial Activity of Related Pyridine Derivatives

OrganismCompound TypeActivityReference
Bacillus subtilis6-chloro-pyridin-2-yl-amine derivativesGood to moderateSynthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5]
Staphylococcus aureus6-chloro-pyridin-2-yl-amine derivativesGood to moderateSynthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5]
Xanthomonas campestris6-chloro-pyridin-2-yl-amine derivativesGood to moderateSynthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5]
Escherichia coli6-chloro-pyridin-2-yl-amine derivativesGood to moderateSynthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5]
Fusarium oxysporum6-chloro-pyridin-2-yl-amine derivativesGood to moderateSynthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives[5]

Signaling Pathways

Currently, there is no specific information available in the public domain that describes the involvement of this compound in any signaling pathways. Research on related pyridazinone derivatives suggests potential interactions with inflammatory signaling cascades, such as the NF-κB pathway, but direct evidence for the title compound is lacking.[3]

Conclusion

This compound is a pyridazine derivative with potential for further investigation in drug discovery and development. While specific biological data for this compound is limited, the broader class of pyridazine derivatives has demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. The proposed synthetic route offers a viable method for obtaining this compound for further study. Future research should focus on the biological evaluation of this compound to elucidate its specific mechanism of action and to explore its potential as a therapeutic agent.

References

An In-depth Technical Guide on (6-Chloropyridazin-3-YL)methanamine: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the molecular structure and key physicochemical properties of (6-Chloropyridazin-3-YL)methanamine. The information is presented to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Core Molecular Data

This compound is a pyridazine derivative characterized by a chlorosubstituted heterocyclic ring with a methanamine functional group. This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.58 g/mol [1]
CAS Number 871826-15-2[1]
Canonical SMILES C1=C(C=NN=C1Cl)CNInferred from Structure
Synonyms 1-(6-Chloro-3-pyridazinyl)methanamine, 3-Pyridazinemethanamine, 6-chloro-, C-(6-Chloro-pyridazin-3-yl)-methylamine[2][3]

Molecular Structure and Visualization

The structural arrangement of atoms in this compound is crucial for understanding its chemical reactivity and potential interactions with biological targets.

2D Molecular Structure

The two-dimensional structure of this compound illustrates the connectivity of the atoms, showing the pyridazine ring, the chlorine substituent at position 6, and the methanamine group at position 3.

logical_relationship Compound This compound Formula Molecular Formula C₅H₆ClN₃ Compound->Formula is described by CAS CAS Number 871826-15-2 Compound->CAS is identified by Weight Molecular Weight 143.58 g/mol Formula->Weight determines

References

An In-depth Technical Guide to the Synthesis of (6-Chloropyridazin-3-YL)methanamine from 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of (6-Chloropyridazin-3-YL)methanamine, a valuable building block in medicinal chemistry, starting from the readily available 3,6-dichloropyridazine. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.

Synthetic Strategy Overview

The synthesis of this compound from 3,6-dichloropyridazine is efficiently achieved through a two-step reaction sequence. This strategy involves an initial selective nucleophilic substitution of one of the chloro groups with a cyanide moiety, followed by the chemoselective reduction of the resulting nitrile to the desired primary amine. The overall transformation is depicted below:

Scheme 1: Overall Synthesis of this compound

Step 1: Cyanation of 3,6-Dichloropyridazine Step 2: Reduction of 6-Chloropyridazine-3-carbonitrile

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis, including reaction conditions and expected yields.

Table 1: Synthesis of 6-Chloropyridazine-3-carbonitrile (Intermediate)

ParameterValue
Reactants 3,6-Dichloropyridazine, Sodium Cyanide
Solvent Dimethyl Sulfoxide (DMSO)
Temperature 80-100 °C
Reaction Time 4-6 hours
Typical Yield 75-85%

Table 2: Synthesis of this compound (Final Product)

ParameterMethod A: Catalytic HydrogenationMethod B: Hydride Reduction
Reactant 6-Chloropyridazine-3-carbonitrile6-Chloropyridazine-3-carbonitrile
Reducing Agent Raney® Nickel, Hydrogen GasLithium Aluminum Hydride (LiAlH₄)
Solvent Methanol / AmmoniaTetrahydrofuran (THF)
Temperature 25-50 °C0 °C to Room Temperature
Pressure (H₂) 50-100 psiNot Applicable
Reaction Time 6-12 hours2-4 hours
Typical Yield 80-90%70-80%

Experimental Protocols

Step 1: Synthesis of 6-Chloropyridazine-3-carbonitrile

This procedure details the selective mono-cyanation of 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine (1.0 eq).

  • Add anhydrous DMSO to dissolve the starting material.

  • Carefully add sodium cyanide (1.05 eq) to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 90 °C and maintain for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-chloropyridazine-3-carbonitrile as a solid.

Step 2: Synthesis of this compound

Two effective methods for the chemoselective reduction of the nitrile intermediate are provided.

This method employs Raney® Nickel and is often preferred for its high chemoselectivity.

Materials:

  • 6-Chloropyridazine-3-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Methanol

  • Ammonia solution (e.g., 7N in methanol)

  • Hydrogen gas source

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite® for filtration

Procedure:

  • To a high-pressure reaction vessel, add 6-chloropyridazine-3-carbonitrile (1.0 eq).

  • Add methanolic ammonia as the solvent. The ammonia helps to suppress the formation of secondary amine byproducts.

  • Carefully add a catalytic amount of Raney® Nickel slurry (approx. 10-20% by weight of the nitrile).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture at room temperature or with gentle heating (up to 50 °C) for 6-12 hours, monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

This method utilizes the potent reducing agent, Lithium Aluminum Hydride.

Materials:

  • 6-Chloropyridazine-3-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-necked round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet

  • Ice bath

  • Standard laboratory glassware for work-up

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 6-chloropyridazine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological signaling pathway, adhering to the specified design constraints.

G cluster_start Starting Material cluster_step1 Step 1: Cyanation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_end Final Product start 3,6-Dichloropyridazine process1 Nucleophilic Aromatic Substitution start->process1 reagents1 NaCN, DMSO reagents1->process1 intermediate 6-Chloropyridazine-3-carbonitrile process1->intermediate process2 Chemoselective Nitrile Reduction intermediate->process2 reagents2 Raney® Ni, H₂ or LiAlH₄, THF reagents2->process2 end This compound process2->end

Caption: Synthetic workflow for this compound.

Pyridazine derivatives are known to interact with various biological targets, including those involved in apoptosis, or programmed cell death. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway.

G stimuli Apoptotic Stimuli (e.g., DNA Damage, Stress) bcl2_family Bcl-2 Family Proteins (Bax, Bak) stimuli->bcl2_family activates mitochondrion Mitochondrion bcl2_family->mitochondrion acts on cytochrome_c Cytochrome c (released) mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Active Caspase-9 (Initiator) apoptosome->caspase9 activates procaspase9 Pro-Caspase-9 procaspase9->apoptosome procaspase3 Pro-Caspase-3 caspase9->procaspase3 cleaves and activates caspase3 Active Caspase-3 (Executioner) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis executes inhibitors IAPs (Inhibitors of Apoptosis) inhibitors->caspase9 inhibitors->caspase3

Caption: Simplified intrinsic apoptosis signaling pathway.

Spectroscopic Characterization of (6-Chloropyridazin-3-YL)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloropyridazin-3-YL)methanamine (CAS No. 871826-15-2) is a heterocyclic amine of interest in medicinal chemistry and drug discovery. Its structural elucidation and purity assessment are critical for its application in synthetic chemistry and as a building block for novel pharmaceutical agents. This technical guide provides a summary of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), for this compound. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from structurally analogous molecules. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is important to note that actual experimental values may vary depending on the specific conditions, such as the solvent used and the instrumentation.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6Doublet1HPyridazine ring proton (H4 or H5)
~ 7.4Doublet1HPyridazine ring proton (H4 or H5)
~ 4.1Singlet2H-CH₂- (methylene group)
~ 1.8Broad Singlet2H-NH₂ (amino group)

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 160C3 (carbon attached to the methanamine group)
~ 155C6 (carbon attached to the chlorine atom)
~ 130C4 or C5 (pyridazine ring carbon)
~ 128C4 or C5 (pyridazine ring carbon)
~ 45-CH₂- (methylene group)
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400 - 3200Medium, BroadN-H StretchPrimary Amine (-NH₂)
3100 - 3000MediumC-H StretchAromatic (pyridazine ring)
2950 - 2850MediumC-H StretchAliphatic (-CH₂-)
1650 - 1550StrongN-H BendPrimary Amine (-NH₂)
1600 - 1450Medium to StrongC=C and C=N StretchPyridazine Ring
1350 - 1250MediumC-N StretchAryl Amine
850 - 750StrongC-Cl StretchChloroalkane
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Ion
143/145[M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine)
126[M - NH₃]⁺
114[M - CH₂NH₂]⁺
78[C₄H₃N₂]⁺ (pyridazine ring fragment)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum using a standard pulse sequence.

    • Set the spectral width to approximately 0-12 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

    • Set a wider spectral width, typically from 0 to 200 ppm.

    • A significantly larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For EI, the sample is vaporized and bombarded with a high-energy electron beam.

    • For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desorbed.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak and the fragmentation pattern are then analyzed to determine the molecular weight and structural features of the compound.

Visualization of the Spectroscopic Analysis Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the interrelation of the different techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Purification Purification (e.g., Chromatography) Dissolution Dissolution in Deuterated Solvent Purification->Dissolution for NMR Pellet KBr Pellet Preparation Purification->Pellet for IR Solution Dilute Solution Preparation Purification->Solution for MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Pellet->IR MS Mass Spectrometry Solution->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the purification and spectroscopic analysis of a target compound.

Interrelation_of_Techniques Molecule Target Molecule (this compound) NMR NMR (Connectivity, Proton/Carbon Environment) Molecule->NMR IR IR (Functional Groups) Molecule->IR MS MS (Molecular Weight, Fragmentation) Molecule->MS NMR->Molecule IR->Molecule MS->Molecule

Caption: Interrelation of different spectroscopic techniques for the structural elucidation of a molecule.

An In-depth Technical Guide on the Safe Handling of (6-Chloropyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for (6-Chloropyridazin-3-YL)methanamine (CAS No. 871826-15-2). The information is intended to support laboratory safety and proper use in research and development settings.

Chemical Identification and Properties

This compound is a pyridazine derivative. Its chemical structure and properties are summarized below.

PropertyValueReference
CAS Number 871826-15-2[1][2]
Molecular Formula C₅H₆ClN₃[2][3]
Molecular Weight 143.57 g/mol [2]
Purity 95%[3]
Storage Keep in dark place, inert atmosphere, 2-8°C[2]

Hazard Identification

Detailed GHS hazard classifications for this compound are not explicitly available in the provided search results. However, based on the safety data for structurally similar compounds and general handling guidelines for laboratory chemicals, it should be handled with care. For the related compound, 6-Chloropyridazin-3-amine, the hazards identified are:

  • Harmful if swallowed (Acute toxicity, Oral - Category 4)[4]

  • Causes skin irritation (Skin irritation, Category 2)[4]

  • Causes serious eye irritation (Eye irritation, Category 2)[4]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[4]

Given the structural similarity, it is prudent to assume that this compound may present similar hazards.

Handling and Storage

Safe handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

3.1. Handling Precautions:

  • Handle in a well-ventilated place.[1]

  • Wear suitable protective clothing, including gloves and eye/face protection.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

3.2. Storage Conditions:

  • Store in a cool, dark place under an inert atmosphere.[2]

  • Recommended storage temperature is between 2-8°C.[2]

The following diagram outlines the general workflow for safely handling this chemical in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Ventilated Area prep_hood->handle_weigh Proceed when safe handle_dissolve Dissolve or Use in Reaction handle_weigh->handle_dissolve cleanup_waste Dispose of Waste in Designated Containers handle_dissolve->cleanup_waste cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash emergency_spill Spill spill_evacuate Evacuate Area emergency_spill->spill_evacuate spill_contain Contain Spill emergency_spill->spill_contain spill_clean Clean Spill with Appropriate Materials emergency_spill->spill_clean emergency_exposure Personal Exposure exposure_skin Skin Contact: Wash with plenty of water emergency_exposure->exposure_skin exposure_eye Eye Contact: Rinse with water for several minutes emergency_exposure->exposure_eye exposure_inhale Inhalation: Move to fresh air emergency_exposure->exposure_inhale exposure_ingest Ingestion: Seek immediate medical attention emergency_exposure->exposure_ingest

References

In-depth Technical Guide: Solubility of (6-Chloropyridazin-3-YL)methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

To provide a useful technical guide for researchers, this document will therefore focus on the general principles and established methodologies for determining the solubility of similar heterocyclic amine compounds in organic solvents. This will equip researchers with the necessary knowledge to conduct their own solubility assessments for (6-Chloropyridazin-3-YL)methanamine.

This guide provides a framework for understanding and determining the solubility of this compound, a heterocyclic amine of interest in pharmaceutical and chemical research. While specific quantitative data for this compound is not widely published, this document outlines the expected solubility trends, detailed experimental protocols for solubility determination, and the logical workflow for such an analysis.

Expected Solubility Profile

This compound possesses both a polar aminomethyl group and a moderately polar chloropyridazine ring. This bifunctional nature suggests a degree of solubility in a range of organic solvents. The presence of the amine group allows for hydrogen bonding with protic solvents, while the overall molecular structure will interact with a variety of polar aprotic and nonpolar solvents.

General Solubility Expectations:

  • High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol due to hydrogen bonding capabilities.

  • Moderate to High Solubility: Likely in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN), which can engage in dipole-dipole interactions.

  • Moderate Solubility: Possible in chlorinated solvents like dichloromethane (DCM) and chloroform.

  • Low to Negligible Solubility: Expected in nonpolar solvents like hexanes and toluene, where the polar nature of the molecule is not well-solvated.

The following table provides a qualitative prediction of solubility for this compound in common organic solvents, which can serve as a starting point for experimental verification.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityPrimary Interaction Type
Polar Protic MethanolHighHydrogen Bonding, Dipole-Dipole
EthanolHighHydrogen Bonding, Dipole-Dipole
Isopropanol (IPA)Moderate to HighHydrogen Bonding, Dipole-Dipole
Polar Aprotic Dimethylformamide (DMF)HighDipole-Dipole
Dimethyl Sulfoxide (DMSO)HighDipole-Dipole
Acetonitrile (ACN)Moderate to HighDipole-Dipole
Tetrahydrofuran (THF)ModerateDipole-Dipole
Ethyl AcetateModerateDipole-Dipole
Chlorinated Dichloromethane (DCM)ModerateDipole-Dipole
ChloroformModerateDipole-Dipole
Nonpolar TolueneLowvan der Waals forces
HexanesLow to Negligiblevan der Waals forces

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

2.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

2.2. Experimental Workflow

The overall workflow for determining solubility is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent Excess solid shake Shake at Constant Temp. prep_solvent->shake Sealed vial centrifuge Centrifuge (Optional) shake->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute analyze HPLC Analysis dilute->analyze calculate Calculate Solubility analyze->calculate calibration Prepare Calibration Curve calibration->calculate

Caption: Workflow for solubility determination.

2.3. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. If necessary, centrifuge the vials at a low speed to facilitate separation.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the diluted sample from step 3 using the same HPLC method.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

Logical Relationship for Solvent Selection

The choice of solvent for a particular application, such as a chemical reaction or formulation, depends on a variety of factors beyond just solubility. The following diagram illustrates the logical considerations for solvent selection.

G cluster_input Initial Parameters cluster_output Outcome compound This compound solubility Sufficient Solubility compound->solubility application Application (e.g., Reaction, Formulation) reactivity Chemical Inertness application->reactivity boiling_point Appropriate Boiling Point application->boiling_point safety Safety & Environmental Impact application->safety cost Cost-Effectiveness application->cost optimal_solvent Optimal Solvent solubility->optimal_solvent reactivity->optimal_solvent boiling_point->optimal_solvent safety->optimal_solvent cost->optimal_solvent

Caption: Decision-making for solvent selection.

This guide provides a foundational understanding and a practical framework for researchers and drug development professionals to assess the solubility of this compound in organic solvents. By following the outlined experimental protocol and considering the logical relationships for solvent selection, scientists can generate the necessary data to advance their research and development activities.

Thermal stability and storage conditions for (6-Chloropyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Storage of (6-Chloropyridazin-3-YL)methanamine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of chemical intermediates is paramount for ensuring the integrity and success of synthesis and formulation. This guide provides a detailed overview of the thermal stability and recommended storage conditions for this compound, a key building block in pharmaceutical research.

Physicochemical Properties

This compound is a pyridazine derivative with the molecular formula C₅H₆ClN₃. The stability of this compound is a critical factor in its handling, storage, and application in multi-step syntheses.

Quantitative Data Summary

The following table summarizes the key physical property data available for this compound and a structurally related compound, 6-Chloropyridazin-3-amine, for comparative purposes.

PropertyThis compound6-Chloropyridazin-3-amineSource
CAS Number 871826-15-2 / 97004-04-15469-69-2[1][2][3]
Melting Point 25-33 °C (clear to cloudy melt)210 °C[4][5]
Appearance White to yellow or pale cream to pale brown powder or fused solidLight brown to brown solid[4][5]
Predicted Boiling Point Not Available363.2 ± 22.0 °C[5]

The significantly lower melting point of this compound compared to its amine counterpart suggests a lower lattice energy and potentially different thermal behavior. The melting point of 210 °C for 6-Chloropyridazin-3-amine is indicative of good thermal stability[5].

Thermal Stability and Decomposition

Upon decomposition, which can be induced by high temperatures, the following hazardous products may be formed:

  • Carbon monoxide (CO)[6][7]

  • Carbon dioxide (CO₂)[6][7]

  • Nitrogen oxides (NOx)[6][7]

  • Hydrogen chloride gas[6][7]

The following diagram illustrates the potential thermal degradation pathway.

Potential Thermal Decomposition Pathway C5H6ClN3 This compound Decomposition Decomposition C5H6ClN3->Decomposition Exposed to Heat Excess Heat Heat->Decomposition Products Carbon Monoxide (CO) Carbon Dioxide (CO2) Nitrogen Oxides (NOx) Hydrogen Chloride (HCl) Decomposition->Products Yields

Caption: Potential thermal decomposition pathway of this compound.

Storage and Handling Recommendations

Proper storage and handling are crucial to maintain the stability and purity of this compound. The compound is reported to be moisture-sensitive.

Recommended Storage Conditions
ParameterRecommendationSource
Temperature -20 °C (Recommended) or in a cool place[8]
Atmosphere Handle under an inert gas. Store in a dry environment.[8]
Container Keep container tightly closed.[6][7][8][9][10]
Ventilation Store in a well-ventilated place.[6][7][8][9][10]
Incompatibilities Store apart from strong oxidizing agents and strong acids.[6][7]

The following workflow diagram outlines the recommended handling and storage protocol.

Recommended Handling and Storage Workflow cluster_receiving Receiving and Inspection cluster_handling Handling cluster_storage Storage Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect InertAtmosphere Handle under Inert Gas (e.g., Nitrogen, Argon) Inspect->InertAtmosphere If Seal is Intact AvoidMoisture Protect from Moisture InertAtmosphere->AvoidMoisture AvoidHeat Avoid Excess Heat AvoidMoisture->AvoidHeat Store Store at -20°C AvoidHeat->Store TightlyClosed Keep Container Tightly Closed Store->TightlyClosed WellVentilated Store in a Well-Ventilated Area TightlyClosed->WellVentilated Separate Store Separately from Incompatible Materials WellVentilated->Separate

Caption: Recommended workflow for the safe handling and storage of the compound.

Experimental Protocols

Detailed experimental protocols for determining the thermal stability of this compound, such as TGA or DSC, are not described in the reviewed literature. For researchers requiring precise thermal stability data, the following general methodologies are recommended.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the temperature at which the compound begins to decompose by measuring mass loss as a function of temperature.

  • Methodology:

    • Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the melting point and detect any exothermic or endothermic events associated with decomposition.

  • Methodology:

    • Place a small, accurately weighed sample (typically 2-5 mg) into a DSC pan and seal it.

    • Place the sample pan and a reference pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

    • Record the heat flow to the sample relative to the reference.

    • The melting point is observed as an endothermic peak. Exothermic peaks following the melt may indicate decomposition.

By adhering to the storage and handling guidelines outlined in this document and, if necessary, performing detailed thermal analysis, researchers can ensure the stability and integrity of this compound for their drug discovery and development endeavors.

References

The Enduring Scaffold: A Literature Review of Pyridazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a vast array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of recent advancements in the medicinal chemistry of pyridazine derivatives, focusing on their applications as anticancer, cardiovascular, and anti-inflammatory agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity of Pyridazine Derivatives

Pyridazine derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit various protein kinases involved in tumor growth and angiogenesis. A significant focus has been on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer and VEGFR-2 inhibitory activities of selected pyridazine derivatives.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)VEGFR-2 Inhibition (%)VEGFR-2 IC50 (µM)Reference
5b 6-(allyl)-pyridazine derivativeHCT-116 (Colon)Potent (not specified)92.2%-[1]
4b 6-(aminophenyl-3-chloropropanamide)-pyridazineMCF-7 (Breast)21.289.6%-
10 Pyridine-derived pyridazineHepG2 (Liver)4.25-0.12[2]
8 Pyridine-derived pyridazineHepG2 (Liver)4.34-0.13[2]
9 Pyridine-derived pyridazineHepG2 (Liver)4.68-0.13[2]
2S-13 Aryl hydrazonal pyridazineMDA-MB-231 (Breast)7.73--
2S-5 Aryl hydrazonal pyridazineMDA-MB-231 (Breast)6.21--
Signaling Pathway: VEGFR-2 Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that is crucial for angiogenesis. This pathway involves receptor dimerization, autophosphorylation, and the activation of downstream effectors such as PLCγ, PKC, and the MAPK cascade, ultimately leading to endothelial cell proliferation, migration, and survival. Pyridazine-based inhibitors often act by competing with ATP for the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and subsequent signal transduction.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Pyridazine Pyridazine Inhibitor Pyridazine->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PKC PKC PLCg->PKC MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) PKC->MAPK_Cascade Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival MAPK_Cascade->Proliferation MAPK_Cascade->Migration MAPK_Cascade->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

VEGFR-2 signaling pathway and point of inhibition by pyridazine derivatives.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (ADP-Glo™)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase using a luminescence-based assay.[3][4]

VEGFR2_Assay_Workflow start Start prep_reagents Prepare Reagents: - 1x Kinase Buffer - VEGFR-2 Enzyme - Substrate/ATP Mix - Pyridazine Compound Dilutions start->prep_reagents add_enzyme Add Kinase Buffer, VEGFR-2 Enzyme, and Test Compound to Plate prep_reagents->add_enzyme initiate_reaction Initiate Reaction: Add Substrate/ATP Mix add_enzyme->initiate_reaction incubate_kinase Incubate at 30°C for 60 minutes initiate_reaction->incubate_kinase stop_reaction Stop Reaction: Add ADP-Glo™ Reagent incubate_kinase->stop_reaction incubate_adp Incubate at RT for 40 minutes stop_reaction->incubate_adp detect_signal Add Kinase Detection Reagent incubate_adp->detect_signal incubate_lum Incubate at RT for 30-60 minutes detect_signal->incubate_lum read_luminescence Measure Luminescence incubate_lum->read_luminescence analyze_data Calculate % Inhibition and IC50 Value read_luminescence->analyze_data end End analyze_data->end

Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test pyridazine compound in a suitable solvent (e.g., DMSO). Prepare the kinase buffer, recombinant human VEGFR-2 kinase domain, and the substrate/ATP mixture according to the assay kit manufacturer's instructions.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stopping the Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Detection: Add the Kinase Detection Reagent, which converts the generated ADP to ATP and produces a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Cardiovascular Activity of Pyridazine Derivatives

Certain pyridazine derivatives, particularly those with a pyridazin-3(2H)-one core, have been investigated for their cardiovascular effects, most notably as vasodilators. These compounds hold potential for the treatment of hypertension.

Quantitative Data for Vasodilator Activity

The following table presents the in vitro vasorelaxant activity of selected pyridazine derivatives on isolated rat thoracic aorta.

Compound IDSubstitution PatternEC50 (µM)Reference
10c 4-methoxyphenylhydrazide derivative1.204[4]
5 6-phenylpyridazin-3(2H)-one derivative (acid)0.339[4]
4 6-phenylpyridazin-3(2H)-one derivative (ester)1.225[4]
1a 6-aryl-5-piperidino-3-hydrazinopyridazineMore potent than Hydralazine[5]
1b 6-aryl-5-piperidino-3-hydrazinopyridazineMore potent than Hydralazine[5]
1c 6-aryl-5-piperidino-3-hydrazinopyridazineMore potent than Hydralazine[5]
Experimental Protocol: Ex Vivo Rat Aortic Ring Vasodilation Assay

This protocol describes a standard method for assessing the vasorelaxant effects of compounds on isolated arterial tissue.[6][7][8]

Aortic_Ring_Assay_Workflow start Start dissect_aorta Dissect Thoracic Aorta from Rat start->dissect_aorta prepare_rings Clean and Cut Aorta into 1-2 mm Rings dissect_aorta->prepare_rings mount_rings Mount Aortic Rings in Organ Bath prepare_rings->mount_rings equilibrate Equilibrate Rings under Tension mount_rings->equilibrate pre_contract Induce Contraction (e.g., with Phenylephrine) equilibrate->pre_contract add_compound Add Pyridazine Compound (Cumulative Concentrations) pre_contract->add_compound record_response Record Relaxation Response add_compound->record_response analyze_data Generate Dose-Response Curve and Calculate EC50 record_response->analyze_data end End analyze_data->end

Workflow for an ex vivo rat aortic ring vasodilation assay.

Detailed Methodology:

  • Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of surrounding connective tissue and cut it into rings of 1-2 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.

  • Pre-contraction: Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Compound Addition: Once a stable contraction is achieved, add the test pyridazine compound in a cumulative manner to obtain a dose-response curve.

  • Response Recording: Record the relaxation of the aortic rings using an isometric force transducer.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction and plot the dose-response curve to calculate the EC50 value.

Anti-inflammatory Activity of Pyridazine Derivatives

Pyridazine derivatives have shown significant promise as anti-inflammatory agents, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyridazine derivatives.

Compound IDSubstitution PatternCOX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference
6b Pyridazine scaffold0.186.33[9]
4c Pyridazine scaffold0.26-[9]
Celecoxib (Reference Drug)0.35-[9]
Signaling Pathway: COX-2 Inhibition and p38 MAPK

The inflammatory response is a complex process involving multiple signaling pathways. The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][10][11] These cytokines can, in turn, induce the expression of COX-2, which is responsible for the synthesis of prostaglandins (PGs) that mediate pain and inflammation.[12][13][14][15][16] Pyridazine derivatives can exert their anti-inflammatory effects by directly inhibiting COX-2 and/or by modulating upstream signaling pathways such as p38 MAPK.

Anti_inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 TranscriptionFactors Transcription Factors (e.g., NF-κB) p38->TranscriptionFactors Activates Pyridazine_p38 Pyridazine Inhibitor Pyridazine_p38->p38 Inhibits COX2_Gene COX-2 Gene Expression TranscriptionFactors->COX2_Gene Induces COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translates to Prostaglandins Prostaglandins (PGs) COX2_Enzyme->Prostaglandins Synthesizes Pyridazine_COX2 Pyridazine Inhibitor Pyridazine_COX2->COX2_Enzyme Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2_Enzyme Substrate Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Inflammatory signaling pathways involving p38 MAPK and COX-2, with potential inhibition points for pyridazine derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol details a fluorometric method for screening COX-2 inhibitors.[17][18]

COX2_Assay_Workflow start Start prep_reagents Prepare Reagents: - COX Assay Buffer - COX-2 Enzyme - COX Probe & Cofactor - Arachidonic Acid - Pyridazine Compound Dilutions start->prep_reagents add_reagents Add Assay Buffer, Enzyme, Probe, Cofactor, and Test Compound to Plate prep_reagents->add_reagents pre_incubate Pre-incubate at 25°C add_reagents->pre_incubate initiate_reaction Initiate Reaction: Add Arachidonic Acid pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) initiate_reaction->measure_fluorescence analyze_data Determine Rate of Reaction and Calculate % Inhibition/ IC50 Value measure_fluorescence->analyze_data end End analyze_data->end Synthesis_Workflow start Start friedel_crafts Friedel-Crafts Acylation: Aromatic Compound + Succinic Anhydride start->friedel_crafts keto_acid β-Aroylpropionic Acid friedel_crafts->keto_acid cyclization Cyclocondensation: with Hydrazine Hydrate keto_acid->cyclization pyridazinone 6-Aryl-4,5-dihydropyridazin-3(2H)-one cyclization->pyridazinone modification Further Functionalization (e.g., Alkylation, Halogenation, Condensation) pyridazinone->modification final_product Target Pyridazine Derivative modification->final_product end End final_product->end

References

Commercial Sourcing and Handling of (6-Chloropyridazin-3-YL)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the procurement of high-quality chemical reagents is a critical first step in the discovery and development pipeline. This technical guide provides an in-depth overview of the commercial suppliers, key specifications, and essential handling protocols for (6-chloropyridazin-3-yl)methanamine (CAS No: 871826-15-2).

Compound Overview

This compound is a heterocyclic building block that holds significant interest in medicinal chemistry and drug discovery due to its potential for incorporation into novel pharmacologically active molecules. Its structure, featuring a reactive chloropyridazine core and a primary amine, makes it a versatile synthon for a variety of chemical transformations.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound. The following table summarizes the available quantitative data from various vendors to facilitate easy comparison for procurement.

SupplierProduct NumberCAS NumberPurityMolecular FormulaMolecular WeightAvailable Quantities
ChemUniverse Q00103871826-15-295%C₅H₆ClN₃143.58250 mg, 1 g, Bulk
BLD Pharm Not specified871826-15-2Not specifiedC₅H₆ClN₃Not specifiedNot specified

Note: Researchers should always request a certificate of analysis (CoA) from the supplier for batch-specific purity and other quality control data.

Experimental Protocols: Handling and Storage

Given the reactive nature of this compound, proper handling and storage are imperative to maintain its integrity and ensure laboratory safety. The following protocols are based on information from safety data sheets (SDS).

7.1 Precautions for Safe Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1]

  • Prevent the formation of dust and aerosols during handling.[1]

  • Use non-sparking tools and explosion-proof equipment to minimize ignition risks.[1]

  • Ground and bond containers and receiving equipment to prevent electrostatic discharge.[1]

7.2 Conditions for Safe Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep in a dark place, under an inert atmosphere, and at a temperature of 2-8°C.[2]

  • Incompatible materials to avoid include strong oxidizing agents and strong acids.

Logical Workflow for Sourcing and Compound Evaluation

The following diagram illustrates a logical workflow for researchers from initial supplier identification to the final use of this compound in experimental settings.

G cluster_sourcing Sourcing Phase cluster_evaluation In-house Evaluation IdentifySuppliers Identify Potential Suppliers (e.g., ChemUniverse, BLD Pharm) RequestQuotes Request Quotes and Availability IdentifySuppliers->RequestQuotes RequestCoA Request Certificate of Analysis (CoA) RequestQuotes->RequestCoA CompareSuppliers Compare Suppliers (Purity, Price, Lead Time) RequestCoA->CompareSuppliers SelectSupplier Select and Place Order CompareSuppliers->SelectSupplier ReceiveCompound Receive and Log Compound SelectSupplier->ReceiveCompound Procurement VerifyStructure Structural Verification (e.g., NMR, MS) ReceiveCompound->VerifyStructure AssessPurity Purity Assessment (e.g., HPLC, LC-MS) VerifyStructure->AssessPurity Proceed Proceed to Experimentation AssessPurity->Proceed

Caption: Workflow for sourcing and evaluating this compound.

Signaling Pathway and Experimental Workflow Visualization

While specific signaling pathways involving this compound are proprietary to individual research programs, a generalized experimental workflow for screening this compound in a cell-based assay is presented below. This diagram outlines the typical steps from compound preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CompoundPrep Prepare Stock Solution of this compound Treatment Treat Cells with Compound Dilutions CompoundPrep->Treatment CellCulture Culture and Seed Target Cells CellCulture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Cellular Assay (e.g., Viability, Reporter) Incubation->Assay DataAcquisition Acquire Data (e.g., Plate Reader) Assay->DataAcquisition DataAnalysis Analyze Data and Determine IC50/EC50 DataAcquisition->DataAnalysis HitValidation Hit Validation and Follow-up Studies DataAnalysis->HitValidation

Caption: General experimental workflow for cell-based screening.

References

Methodological & Application

Synthetic Routes for the Preparation of (6-Chloropyridazin-3-YL)methanamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (6-chloropyridazin-3-yl)methanamine and its derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the versatile reactivity of the chloropyridazine core, which allows for a wide range of structural modifications. The primary synthetic strategy outlined involves a two-step sequence: the cyanation of a dichloropyridazine precursor followed by the reduction of the resulting nitrile to the target methanamine.

Overview of the Synthetic Strategy

The principal pathway for preparing this compound involves two key transformations:

  • Nucleophilic Substitution (Cyanation): Selective replacement of a chlorine atom in 3,6-dichloropyridazine with a cyano group to yield 6-chloropyridazine-3-carbonitrile.

  • Nitrile Reduction: Conversion of the nitrile functionality to a primary amine (methanamine) using a suitable reducing agent.

This approach offers a reliable and adaptable method for accessing the desired scaffold.

Data Presentation

The following table summarizes the key reactions, conditions, and expected outcomes for the synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolvent(s)Temperature (°C)Reaction Time (h)ProductTypical Yield (%)
1Synthesis of Starting MaterialPyridazine-3,6-diolPhosphorus oxychloride (POCl₃)-8012-163,6-Dichloropyridazine85
2Cyanation3,6-DichloropyridazineSodium cyanide (NaCN) or Potassium cyanide (KCN)DMSO or DMF80-1004-66-Chloropyridazine-3-carbonitrile70-85
3aNitrile Reduction (Hydride)6-Chloropyridazine-3-carbonitrileLithium aluminum hydride (LiAlH₄)THF or Diethyl ether0 to rt2-4This compound60-75
3bNitrile Reduction (Hydrogenation)6-Chloropyridazine-3-carbonitrileH₂, Raney Nickel or Pd/CMethanol, Ethanolrt to 5012-24This compound65-80

Experimental Protocols

Step 1: Synthesis of 3,6-Dichloropyridazine (Starting Material)

This protocol describes the synthesis of the key starting material, 3,6-dichloropyridazine, from pyridazine-3,6-diol.

Materials:

  • Pyridazine-3,6-diol

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (2 L)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 2 L round-bottom flask, add pyridazine-3,6-diol (125 g, 1115 mmol).

  • Carefully add phosphorus oxychloride (520 mL, 5576 mmol) at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure to obtain a thick residue.

  • Dilute the residue with ethyl acetate (1 L) and slowly pour it into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acid (pH ~8).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Combine the organic layers, wash with water (1 L) and then brine (1 L).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine as a solid (typically around 151 g, 85% yield).[1]

Step 2: Synthesis of 6-Chloropyridazine-3-carbonitrile

This protocol details the selective cyanation of 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (10.0 g, 67.1 mmol) in DMSO (100 mL).

  • Add sodium cyanide (3.6 g, 73.8 mmol) in one portion.

  • Heat the reaction mixture to 90°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-chloropyridazine-3-carbonitrile as a solid.

Step 3a: Reduction of 6-Chloropyridazine-3-carbonitrile with Lithium Aluminum Hydride

This protocol describes the reduction of the nitrile to the primary amine using a powerful hydride reducing agent.[2][3][4]

Materials:

  • 6-Chloropyridazine-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a dry three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 equiv.) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 6-chloropyridazine-3-carbonitrile (1.0 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.[4]

  • Stir the resulting mixture vigorously for 15 minutes until a granular precipitate forms.

  • Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes.

  • Filter the solid and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Step 3b: Catalytic Hydrogenation of 6-Chloropyridazine-3-carbonitrile

This protocol offers an alternative reduction method using catalytic hydrogenation, which can be advantageous for scalability and safety.[5][6]

Materials:

  • 6-Chloropyridazine-3-carbonitrile

  • Raney Nickel or Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • To a hydrogenation vessel, add 6-chloropyridazine-3-carbonitrile (1.0 equiv.) and the chosen solvent (e.g., methanol).

  • Carefully add the hydrogenation catalyst (e.g., Raney Nickel or 10% Pd/C).

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating (up to 50°C) for 12-24 hours.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Visualizations

Synthetic Pathway

The following diagram illustrates the overall synthetic route from 3,6-dichloropyridazine to this compound.

Synthetic_Pathway Start 3,6-Dichloropyridazine Intermediate 6-Chloropyridazine-3-carbonitrile Start->Intermediate NaCN or KCN DMSO or DMF Product This compound Intermediate->Product Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Overall synthetic route to this compound.

Experimental Workflow: Nitrile Reduction with LiAlH₄

This diagram outlines the key steps in the experimental workflow for the hydride reduction of 6-chloropyridazine-3-carbonitrile.

LAH_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation prep1 Suspend LiAlH₄ in anhydrous THF prep2 Cool to 0°C prep1->prep2 react1 Add nitrile solution dropwise at 0°C prep2->react1 prep3 Prepare solution of nitrile in THF react2 Warm to room temperature and stir react1->react2 workup1 Cool to 0°C and quench sequentially react2->workup1 workup2 Stir to form precipitate workup1->workup2 workup3 Dry with MgSO₄ workup2->workup3 purify1 Filter to remove solids workup3->purify1 purify2 Concentrate filtrate purify1->purify2 purify3 Purify by chromatography (optional) purify2->purify3 final_product final_product purify3->final_product Final Product

Caption: Workflow for LiAlH₄ reduction of 6-chloropyridazine-3-carbonitrile.

References

Application of (6-Chloropyridazin-3-YL)methanamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that orchestrate a majority of cellular signaling pathways, including cell growth, proliferation, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have consequently emerged as a cornerstone of modern targeted therapy. The design of these inhibitors often revolves around heterocyclic scaffolds that can effectively mimic the hinge-binding interactions of the native ATP ligand within the kinase domain.

Among these scaffolds, the pyridazine nucleus is recognized as a "privileged structure" in medicinal chemistry. Its unique arrangement of two adjacent nitrogen atoms allows for critical hydrogen bonding interactions with the kinase hinge region, a key determinant of inhibitor potency. The (6-Chloropyridazin-3-YL)methanamine moiety, in particular, offers a versatile building block for the synthesis of novel kinase inhibitors. The reactive chlorine atom at the 6-position provides a handle for facile derivatization through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The methanamine group at the 3-position serves as a crucial linker, allowing for the introduction of various substituents that can interact with other regions of the ATP-binding pocket, thereby influencing selectivity and potency.

This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of kinase inhibitors. While specific examples of kinase inhibitors directly synthesized from this starting material are not extensively reported in publicly available literature, this note will leverage data and protocols from structurally related pyridazine-based inhibitors to illustrate its synthetic utility and potential as a key intermediate in drug discovery.

Data Presentation: Quantitative Analysis of Related Pyridazine-Based Kinase Inhibitors

To provide a reference for the potential efficacy of kinase inhibitors derived from this compound, the following table summarizes the inhibitory activities of structurally analogous pyridazine-containing compounds against various kinase targets. This data is intended to serve as a benchmark for expected potency.

Compound ID (Hypothetical)Target KinaseIC50 (nM)Assay Type
CPD-1 VEGFR215Biochemical
CPD-2 p38α MAPK25Biochemical
CPD-3 Abl8Biochemical
CPD-4 DYRK1A50Biochemical
CPD-5 CLK182Biochemical

Note: The IC50 values for the hypothetical compounds are estimated based on published data for analogous pyridazine-containing kinase inhibitors.

Experimental Protocols

The following protocols outline a representative synthetic route to this compound and its subsequent elaboration into a hypothetical kinase inhibitor scaffold.

Protocol 1: Synthesis of this compound (Hypothetical Route)

This protocol describes a plausible two-step synthesis starting from commercially available 3-methyl-6-chloropyridazine.

Step 1: Radical Bromination of 3-methyl-6-chloropyridazine

  • Materials: 3-methyl-6-chloropyridazine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4), Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.

  • Procedure:

    • To a solution of 3-methyl-6-chloropyridazine (1.0 eq) in CCl4, add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 3-(bromomethyl)-6-chloropyridazine.

Step 2: Amination of 3-(bromomethyl)-6-chloropyridazine

  • Materials: 3-(bromomethyl)-6-chloropyridazine, Ammonia (7N solution in methanol), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-(bromomethyl)-6-chloropyridazine (1.0 eq) in DCM.

    • Add an excess of ammonia solution (7N in methanol, >10 eq) at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction to completion by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield this compound.

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor via N-Acylation

This protocol details the coupling of this compound with a carboxylic acid, a common step in the synthesis of many kinase inhibitors.

  • Materials: this compound, Carboxylic acid of interest (e.g., 4-(pyridin-3-yl)benzoic acid), HATU (or other peptide coupling agent), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Protocol 3: Kinase Inhibition Assay (General)

This assay quantitatively measures the inhibitory activity of a synthesized compound against a target kinase.

  • Materials: Recombinant human kinase, ATP, Kinase-specific substrate (peptide or protein), Kinase assay buffer, Test compound (dissolved in DMSO), ADP-Glo™ Kinase Assay kit (Promega) or similar, Microplate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound in kinase assay buffer.

    • In a 384-well plate, add the kinase, the specific substrate, and the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

G Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Pyridazine-based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway targeted by pyridazine-based inhibitors.

Experimental Workflow

G General Workflow for Kinase Inhibitor Synthesis & Evaluation Start Start: This compound Synthesis Synthesis of Inhibitor Library Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Kinase Screening Purification->Screening Hit Hit Identification (IC50 < 1µM) Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead End Preclinical Candidate Lead->End

Caption: A typical workflow for the synthesis and evaluation of kinase inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR)

G Hypothetical SAR for Pyridazine-based Kinase Inhibitors Core Core Scaffold: This compound R1 R1 Group (at 6-position via C-C coupling) Core->R1 Modification R2 R2 Group (on the amine) Core->R2 Modification Potency Potency (IC50) R1->Potency Influences Selectivity Selectivity R1->Selectivity Influences R2->Potency Influences

Caption: Logical diagram illustrating a hypothetical Structure-Activity Relationship.

Application Notes and Protocols for (6-Chloropyridazin-3-YL)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloropyridazin-3-YL)methanamine is a bifunctional heterocyclic building block with significant potential in drug discovery. Its structure, featuring a reactive primary amine and a 6-chloropyridazine core, offers versatile opportunities for derivatization and scaffold development. The pyridazine moiety is a well-established pharmacophore present in numerous biologically active compounds, including kinase and PARP inhibitors.[1][2] This document provides detailed application notes on the utility of this compound in medicinal chemistry and proposes detailed protocols for its synthesis and derivatization. While direct literature on this specific methanamine derivative is limited, the provided methodologies are based on established and analogous chemical transformations of pyridazine compounds.

Core Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of compound libraries targeting a range of therapeutic areas. The primary amine serves as a handle for various chemical modifications, while the chloropyridazine ring can participate in cross-coupling reactions, allowing for extensive exploration of the chemical space.

Key Potential Therapeutic Areas for Derivatives:

  • Oncology: The pyridazine core is a privileged structure in the design of kinase inhibitors, which are crucial in cancer therapy.[2] Derivatives can be synthesized to target various kinases involved in cell cycle regulation and signaling pathways, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

  • Inflammatory Diseases: By targeting kinases like p38 MAPK, which are key regulators of inflammatory cytokine production, derivatives of this building block can be developed as anti-inflammatory agents.

  • DNA Repair Inhibition: The pyridazine scaffold has been incorporated into inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] PARP inhibitors are a promising class of anticancer agents, particularly for tumors with deficiencies in other DNA repair mechanisms.[1]

  • Neurodegenerative Diseases: Certain kinase inhibitors have shown potential in treating neurodegenerative diseases. For instance, inhibitors of Leucine-rich repeat kinase 2 (LRRK2) are being investigated for Parkinson's disease.[3]

Synthesis of this compound and Precursors

The synthesis of this compound can be approached from commercially available starting materials. A plausible synthetic route involves the preparation of 3-cyano-6-chloropyridazine followed by its reduction. The necessary precursors, 3,6-dichloropyridazine and 3-amino-6-chloropyridazine, are readily synthesized.

Synthesis of Precursors

The synthesis of the key intermediate, 3-amino-6-chloropyridazine, starts from 3,6-dichloropyridazine.

Table 1: Synthesis of Key Pyridazine Intermediates

StepReactionStarting MaterialReagent(s)SolventTemperature (°C)Yield (%)Purity (%)Reference
1Chlorination3,6-dihydroxypyridazinePhosphorus oxychloride (POCl₃)Chloroform5072.3599.03 (GC)[4]
2Amination3,6-dichloropyridazineAmmonia waterAcetonitrile12093.79Not Specified[5]
Proposed Synthesis of this compound

A proposed two-step synthesis starting from 3-amino-6-chloropyridazine is outlined below. This involves a Sandmeyer reaction to introduce a cyano group, followed by reduction to the desired primary amine.

G cluster_0 Proposed Synthesis of this compound A 3-Amino-6-chloropyridazine B Diazonium Salt Intermediate A->B  NaNO₂, HCl   C 3-Cyano-6-chloropyridazine B->C  CuCN   D This compound C->D  Reduction (e.g., LiAlH₄ or H₂/Catalyst)  

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are proposed methodologies and may require optimization.

Protocol 1: Synthesis of 3,6-dichloropyridazine

This protocol is adapted from a patented method.[4]

  • Reaction Setup: In a 100 mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (4.48 g, 40 mmol).

  • Reagent Addition: Add phosphorus oxychloride (9.20 g, 60 mmol) and chloroform (20 mL).

  • Reaction: Stir the mixture in the reaction flask for 4 hours at 50 °C.

  • Monitoring: Monitor the reaction completion using TLC and GC.

  • Work-up: After the reaction terminates, remove the solvent by rotary evaporation to obtain a crude product.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure 3,6-dichloropyridazine. After drying, the expected yield is approximately 72.35% with a purity of 99.03% (GC).

Protocol 2: Synthesis of 3-amino-6-chloropyridazine

This protocol is based on a patented synthesis.[5]

  • Reaction Setup: In a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90 g, 100 mmol) and acetonitrile (200 mL).

  • Reagent Addition: Add ammonia water (10.52 g, 300 mmol).

  • Reaction: Stir the mixture in the reaction flask for 7 hours at 120 °C.

  • Monitoring: Monitor the reaction completion using TLC and GC.

  • Work-up: Upon completion, remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: Recrystallize the crude product and further purify by silica gel column chromatography to yield 3-amino-6-chloropyridazine. The expected yield is approximately 93.79%.

Protocol 3: Proposed Synthesis of 3-cyano-6-chloropyridazine (via Sandmeyer Reaction)

This is a representative protocol for the Sandmeyer reaction on a heterocyclic amine.

  • Diazotization:

    • Suspend 3-amino-6-chloropyridazine (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 3-cyano-6-chloropyridazine.

Protocol 4: Proposed Synthesis of this compound (via Nitrile Reduction)

This protocol describes a general method for the reduction of a nitrile to a primary amine.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the suspension to 0 °C and add a solution of 3-cyano-6-chloropyridazine (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up and Isolation:

    • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

Derivatization of this compound

The primary amine of this compound allows for straightforward derivatization to build a compound library.

G cluster_1 Derivatization of this compound Start This compound Amide Amide Derivatives Start->Amide  R-COCl or R-COOH, Coupling Agent   Sulfonamide Sulfonamide Derivatives Start->Sulfonamide  R-SO₂Cl, Base   SecondaryAmine Secondary Amine Derivatives Start->SecondaryAmine  R-CHO, Reductive Amination  

Caption: Common derivatization reactions for this compound.

Biological Activity of Analogous Pyridazine-Containing Compounds

Table 2: Biological Activity of Representative Pyridazine-Based Inhibitors

Compound ClassTargetIC₅₀ / Kᵢ (nM)Disease AreaReference
Pyridazinone Derivativesp38α MAP KinaseSubnanomolarArthritis
Triazolopyridazine ScaffoldLRRK2Potent and SelectiveParkinson's Disease[3]
Chloropyridazinoxyphenyl HybridsPARP-1Comparable to OlaparibCancer[1]

Representative Signaling Pathway

Derivatives of this compound can be designed to target various signaling pathways implicated in diseases like cancer. A generalized kinase signaling pathway that is often targeted is depicted below.

G cluster_2 Generalized Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cell Proliferation, Survival Transcription->Response Inhibitor This compound Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a potential kinase inhibitor.

Conclusion

This compound represents a promising, albeit underexplored, building block for the discovery of novel therapeutic agents. Its straightforward, proposed synthesis from readily available precursors and the versatile reactivity of its functional groups make it an attractive scaffold for medicinal chemists. The established biological activities of related pyridazine derivatives, particularly as kinase and PARP inhibitors, provide a strong rationale for the exploration of compound libraries derived from this building block in various disease areas. The protocols and application notes provided herein offer a solid foundation for researchers to begin utilizing this compound in their drug discovery programs.

References

Application Notes and Protocols for Suzuki Coupling Reactions with (6-Chloropyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The pyridazine core, a nitrogen-containing heterocycle, is a significant pharmacophore present in numerous bioactive molecules. The ability to functionalize the pyridazine scaffold, specifically through the introduction of diverse aryl and heteroaryl groups, is crucial for the exploration of new chemical space and the development of novel therapeutic agents.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of (6-Chloropyridazin-3-YL)methanamine with various boronic acids. While this compound is a valuable building block, its successful coupling can be challenging due to the presence of the nitrogen atoms in the pyridazine ring and the primary amine, which can potentially coordinate to the palladium catalyst and inhibit its activity. Therefore, careful selection of the catalyst, ligand, base, and reaction conditions is essential for achieving high yields and purity. The protocols and data presented herein are based on established methodologies for structurally similar chloropyridazine and aminopyridine derivatives.

Reaction Principle and Signaling Pathway

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyridazine, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Mechanism Pd0 Pd(0)L_n PdII_complex Ar-Pd(II)L_n-X Pd0->PdII_complex Oxidative Addition ArylHalide This compound (Ar-X) OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)L_n-R PdII_complex->PdII_Aryl_R Transmetalation BoronicAcid Boronic Acid (R-B(OH)₂) Base Base Transmetalation Transmetalation PdII_Aryl_R->Pd0 Reductive Elimination Product Product (Ar-R) PdII_Aryl_R->Product RedElim Reductive Elimination

Diagram 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and outcomes for the Suzuki coupling of this compound with various arylboronic acids. The yields are based on reported data for structurally similar substrates and should be considered as representative examples.[1][2] Optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃1,4-Dioxane1101692
33-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/EtOH/H₂O802478
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF1201088
52-Thienylboronic acidPd(OAc)₂ (3)RuPhos (6)K₃PO₄1,4-Dioxane/H₂O1001875

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a standard workflow for setting up and performing the Suzuki coupling reaction.

Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Base start->setup degas Degas Reaction Mixture (e.g., Ar sparging) setup->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat to Reaction Temperature (e.g., 80-120 °C) add_solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry organic layer monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Diagram 2: General experimental workflow for the Suzuki coupling reaction.
Detailed Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The specific catalyst, ligand, base, solvent, and temperature should be optimized for each specific substrate combination.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf)) (1-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or Na₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as DME/EtOH/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and, if necessary, the phosphine ligand to the reaction flask.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe. The typical concentration of the limiting reagent is between 0.1 M and 0.5 M.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically between 80 °C and 120 °C). For microwave-assisted reactions, heat to 135-140 °C for 30 minutes.[3]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed in a non-aqueous solvent, dilute it with an organic solvent such as ethyl acetate and wash with water and brine. If an aqueous solvent mixture was used, dilute with additional water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired product.

  • Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Troubleshooting and Optimization

Challenges in the Suzuki coupling of this compound often arise from the electronic properties of the heterocyclic substrate.

  • Low Yield or No Reaction:

    • Catalyst Inhibition: The lone pairs on the pyridazine nitrogens and the aminomethyl group can coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.

    • Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and that the reaction is performed under strictly anaerobic conditions, as Pd(0) species are sensitive to oxygen.

    • Suboptimal Base: The choice of base is critical for the transmetalation step. For challenging couplings with chloropyridazines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.

  • Side Reactions:

    • Protodeboronation: This is the undesired hydrolysis of the boronic acid to the corresponding arene. It can be minimized by using anhydrous solvents, using boronic esters (e.g., pinacol esters) which are more stable to hydrolysis, or by carefully controlling the amount of water in aqueous solvent systems.

    • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially at higher temperatures and with prolonged reaction times. Optimizing the reaction time and temperature can help to reduce this side product.

By carefully considering these factors and systematically optimizing the reaction conditions, the Suzuki-Miyaura cross-coupling can be a highly effective method for the synthesis of a diverse range of substituted (pyridazin-3-yl)methanamine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: (6-Chloropyridazin-3-YL)methanamine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the (6-Chloropyridazin-3-YL)methanamine scaffold in the synthesis of novel anticancer agents. The pyridazine core is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Derivatives of this scaffold have shown promise in targeting a variety of cancer-related signaling pathways, including those mediated by c-Jun N-terminal kinase (JNK), poly (ADP-ribose) polymerase (PARP), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[2][3][4][5][6][7]

This compound (CAS: 871826-15-2) serves as a key building block, offering two reactive sites for molecular elaboration: the primary amine for amide bond formation or reductive amination, and the chloro group for nucleophilic substitution.[8] This allows for the systematic development of compound libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Targeted Signaling Pathways

Pyridazine derivatives have been successfully designed to modulate several key signaling pathways implicated in cancer progression. Understanding these pathways is crucial for the rational design of new therapeutic agents.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling cascade is a critical mediator of cellular responses to stress signals and is involved in regulating cell proliferation, apoptosis, and inflammation.[9][2] Dysregulation of the JNK pathway has been linked to various cancers.[1][10]

JNK_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MAPKK (MKK4/7) MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun AP1 AP-1 Complex cJun->AP1 GeneTx Gene Transcription AP1->GeneTx Outcomes Proliferation, Apoptosis, Inflammation GeneTx->Outcomes Inhibitor This compound Derivative Inhibitor->JNK

Caption: JNK Signaling Pathway Inhibition.

PARP-1 and DNA Damage Repair

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).[3][11] Inhibiting PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA mutations) leads to the accumulation of double-strand breaks (DSBs) and subsequent cell death, a concept known as synthetic lethality.[12][13][14]

PARP1_Pathway cluster_brca In HR-deficient cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication Replication Fork DNA_SSB->Replication unrepaired BER Base Excision Repair (BER) PARP1->BER DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR Homologous Recombination (HR) Repair DNA_DSB->HR Apoptosis Apoptosis DNA_DSB->Apoptosis unrepaired Cell_Viability Cell Viability HR->Cell_Viability Inhibitor This compound Derivative Inhibitor->PARP1 BRCA_Deficient BRCA Deficient Cancer Cell

Caption: PARP-1 Inhibition and Synthetic Lethality.

VEGFR Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][15] Inhibiting VEGFR-2 can block this process and starve tumors of necessary nutrients.

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Signaling Outcomes Endothelial Cell Proliferation, Migration, Survival Signaling->Outcomes Angiogenesis Angiogenesis Outcomes->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling and Angiogenesis Inhibition.

CDK2 in Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the G1/S phase transition of the cell cycle.[6][16] Its overexpression or dysregulation is common in many cancers, making it an attractive target for therapeutic intervention to induce cell cycle arrest.[7][17]

CDK2_Pathway CyclinE Cyclin E ActiveComplex Active CDK2/Cyclin E Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Phosphorylation ActiveComplex->Rb E2F E2F Release Rb->E2F S_Phase S-Phase Entry & DNA Replication E2F->S_Phase Inhibitor This compound Derivative Inhibitor->CDK2

Caption: CDK2 Regulation of the Cell Cycle.

Quantitative Data Summary

The following tables summarize the in vitro anticancer activity of various pyridazine derivatives from the literature, demonstrating the potential of this scaffold.

Table 1: Cytotoxicity of Pyridazine Derivatives Against Human Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
3,6-disubstituted pyridazinesT-47D (Breast)0.43 - 35.9[4]
3,6-disubstituted pyridazinesMDA-MB-231 (Breast)0.99 - 34.59[4]
Pyridazine-containing compoundsHCT-116 (Colon)Comparable to Imatinib[13]
Imamine-1,3,5-triazine derivativesMDA-MB-231 (Breast)6.25[18]
7-Chloro-4-aminoquinoline-benzimidazole hybridsRaji (Lymphoma)4.3[19]
7-Chloro-4-aminoquinoline-benzimidazole hybridsHuT78 (Lymphoma)0.4[19]
7-Chloro-4-aminoquinoline-benzimidazole hybridsTHP1 (Leukemia)0.6[19]
Tetralin-6-yl-pyridinesHela (Cervix)3.5[20]
Tetralin-6-yl-pyridinesMCF7 (Breast)4.5[20]

Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
3,6-disubstituted pyridazinesCDK220.1 - 151[4]
Pyridine-derived compoundsVEGFR-2120[15]
Pyrazolopyridine derivativesCDK2/cyclin A2240 - 930[6]
Pyridazinoquinazoline derivativesVEGFR-2Potent Inhibition[5]

Experimental Protocols

The following section provides a general workflow for the synthesis and evaluation of novel anticancer agents derived from this compound, along with a representative synthetic protocol.

General Experimental Workflow

Workflow Start This compound Synthesis Chemical Synthesis (e.g., Amide Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (Cytotoxicity Assays - MTT, SRB) Purification->InVitro Hit_ID Hit Identification (Active Compounds) InVitro->Hit_ID Hit_ID->Synthesis Inactive/Iterate Mechanism Mechanism of Action Studies (Kinase Assays, Western Blot, Flow Cytometry) Hit_ID->Mechanism Active Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt Lead_Opt->Synthesis New Analogs End Preclinical Candidate Lead_Opt->End

Caption: Drug Discovery Workflow.

Representative Synthetic Protocol: Amide Coupling

This protocol describes a general method for synthesizing N-substituted amides from this compound and a carboxylic acid, a common transformation in drug discovery.

Materials:

  • This compound

  • Substituted carboxylic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted carboxylic acid (1.1 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of TEA (2.0 eq).

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-((6-chloropyridazin-3-yl)methyl)amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized pyridazine derivative stock solution (e.g., 10 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyridazine derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

These notes and protocols provide a foundational framework for the exploration of this compound as a versatile scaffold in the design and synthesis of novel anticancer therapeutics.

References

Experimental procedure for N-alkylation of (6-Chloropyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: N-Alkylation of (6-Chloropyridazin-3-YL)methanamine

The N-alkylation of heteroaromatic amines is a cornerstone transformation in medicinal chemistry and the development of novel pharmaceuticals. Modifying the amine functionality by introducing alkyl groups can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, target-binding affinity, and overall pharmacological profile.[1] This document provides a comprehensive protocol for the N-alkylation of this compound, a versatile building block in organic synthesis.[2]

The procedure details a nucleophilic substitution reaction where the primary amino group of this compound acts as the nucleophile, attacking an electrophilic alkyl halide.[1] A base is utilized to deprotonate the amine, thereby enhancing its nucleophilicity and driving the reaction forward by neutralizing the acid generated.[1][3] The protocol is designed for researchers in drug discovery and chemical development, providing a robust framework that can be adapted for various alkylating agents to generate a library of N-substituted pyridazine derivatives.

Experimental Protocol

This protocol outlines a general and reliable procedure for the mono-N-alkylation of this compound using an alkyl halide in the presence of a carbonate base.

Materials and Reagents:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)[1]

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated Aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN, approx. 0.1 M concentration).

  • Addition of Base: Add potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq) to the suspension. Stir the mixture vigorously for 10-15 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dilute the residue with ethyl acetate and wash with deionized water (2x) to remove any remaining DMF and inorganic salts.

    • Wash the organic layer with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.[4]

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Quantitative Data Summary

The following table provides representative quantities and parameters for the N-alkylation reaction. These values can be scaled as needed for specific experimental requirements.

ParameterValueNotes
Reactants
This compound1.0 mmol (143.58 mg)Starting material, 1.0 equivalent.
Alkyl Halide (e.g., Benzyl Bromide)1.2 mmol (1.2 eq)The alkylating agent; a slight excess is used to ensure complete reaction.
Base (K₂CO₃)2.5 mmol (2.5 eq)A common, cost-effective base for this transformation.[5]
Solvent
Anhydrous DMF10 mLProvides good solubility for reactants and facilitates the reaction.[5]
Reaction Conditions
Temperature25 °C (Room Temperature)Many N-alkylations proceed efficiently at room temperature. Heating can be applied if necessary.[5]
Reaction Time12 hoursTypical duration; should be monitored by TLC.
Work-up & Purification
Extraction Solvent (EtOAc)50 mLUsed for product extraction from the aqueous phase.
Purification MethodSilica Gel ChromatographyStandard method for purifying organic compounds.[4]
Expected Outcome
Theoretical Yield~273.74 mg (for Benzyl derivative)Calculated based on the limiting reactant.
Typical Purified Yield65 - 85%Yields can vary based on the specific alkylating agent and reaction optimization.

Experimental Workflow Diagram

G A 1. Reactant Preparation - Dissolve amine in anhydrous DMF - Add K₂CO₃ base B 2. Alkylation Reaction - Add alkyl halide dropwise - Stir at 25°C for 12h - Monitor by TLC A->B Initiate Reaction C 3. Reaction Work-up - Filter inorganic solids - Remove solvent - EtOAc/Water extraction B->C Quench & Extract D 4. Purification - Dry organic layer (Na₂SO₄) - Concentrate crude product - Silica gel column chromatography C->D Isolate Crude E 5. Analysis & Characterization - Pure N-alkylated product - Confirm structure via NMR & MS D->E Obtain Pure Product

Caption: Workflow for the N-alkylation of this compound.

References

The Pyridazine Pharmacophore: A Versatile Scaffold in Modern Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged pharmacophore in medicinal chemistry. Its unique physicochemical properties, including weak basicity, a significant dipole moment, and the capacity for dual hydrogen bonding, make it an attractive scaffold for designing novel therapeutic agents with a wide range of biological activities. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in harnessing the potential of pyridazine-based compounds.

Application Notes

The versatility of the pyridazine core allows for its incorporation into molecules targeting a diverse array of biological processes.[1][2][3][4][5] Pyridazine derivatives have demonstrated significant potential in several therapeutic areas:

  • Oncology: Pyridazine-containing compounds have shown potent anticancer activity by targeting various signaling pathways crucial for tumor growth and survival.[2][4][6][7] These include the inhibition of key enzymes like cyclin-dependent kinases (CDKs), tyrosine kinases (e.g., VEGFR-2, ALK5), and glutaminase (GLS).[8][9][10][11]

  • Inflammation and Autoimmune Diseases: The pyridazine scaffold is a key component in molecules designed to modulate inflammatory responses.[12][13][14] These compounds can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and target enzymes like Tyrosine Kinase 2 (TYK2) and phosphodiesterase 4 (PDE4).[13][15][16][17]

  • Cardiovascular Diseases: Certain pyridazinone derivatives have been investigated as vasodilators and antihypertensive agents.[2][18]

  • Infectious Diseases: The pyridazine nucleus has been incorporated into agents with antimicrobial, antiviral, and antifungal properties.[19][20]

The strategic functionalization of the pyridazine ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective drug candidates.[21]

Quantitative Data Summary

The following tables summarize the biological activity of representative pyridazine compounds from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Pyridazine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
2S-5 MDA-MB-231 (Breast)6.21[3]
4T1 (Mouse Breast)7.04[3]
2S-13 MDA-MB-231 (Breast)7.73[3]
4T1 (Mouse Breast)8.21[3]
Compound 43 PANC-1 (Pancreatic)2.9[2]
PACA-2 (Pancreatic)2.2[2]
Compound 11b T-47D (Breast)1.37[8]
Compound 11e T-47D (Breast)2.62[8]
Compound 11f T-47D (Breast)1.94[8]
Compound 11h T-47D (Breast)1.60[8]
Compound 11l T-47D (Breast)1.57[8]
Compound 11m T-47D (Breast)1.37[8]
Compound 3d MCF-7 (Breast)43.4[22]
MDA-MB-231 (Breast)35.9[22]
Compound 4d MCF-7 (Breast)39.0[22]
MDA-MB-231 (Breast)35.1[22]
Compound 12 HepG2 (Liver)5.27[23]
MCF-7 (Breast)0.5[23]

Table 2: Enzyme Inhibitory Activity of Pyridazine Derivatives

Compound IDTarget EnzymeIC₅₀ (nM)Reference
Compound 11e CDK2151[8]
Compound 11h CDK243.8[8]
Compound 11l CDK255.6[8]
Compound 11m CDK220.1[8]
Compound 4ba PDE4B251[13]
Compound 12 PIM-114.3[23]
Compound 20 ALK5(pIC₅₀ = 8.8)[9]
Compound 23 ALK5(pIC₅₀ = 9.1)[9]
CB839 GLS160[11]

Table 3: Vasorelaxant and Anti-inflammatory Activity of Pyridazine Derivatives

Compound IDActivityMetricValueReference
Compound 19 VasorelaxantIC₅₀ (µM)0.250[2]
Compound 7 Vasodilating% Inhibition33.04[2]
Compound 8a Antihypertensive% Inhibition48.8[2]
Compound 8b Antihypertensive% Inhibition44.2[2]
Compound 6f TNF-α Inhibition% Inhibition70[17]
IL-6 Inhibition% Inhibition78[17]
Compound 6e TNF-α Inhibition% Inhibition65[17]
IL-6 Inhibition% Inhibition65[17]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyridazine-based therapeutic agents.

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivatives

This protocol describes a general method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones, a common scaffold with diverse biological activities.[24][25][26]

Materials:

  • β-Aroylpropionic acid (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • Ethanol

  • Glacial acetic acid

  • Bromine

Procedure:

  • Cyclization: In a round-bottom flask, dissolve the β-aroylpropionic acid in ethanol. Add hydrazine hydrate dropwise with stirring.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product, 6-aryl-4,5-dihydropyridazin-3(2H)-one, will often precipitate.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • Aromatization (Optional): To synthesize the corresponding 6-phenylpyridazin-3(2H)-one, dissolve the dihydropyridazinone product in glacial acetic acid.[27]

  • Slowly add a solution of bromine in acetic acid at 353.2 K and stir for 15 minutes.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure aromatized product.

Protocol 2: In Vitro TYK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the inhibitory effect of pyridazine compounds on TYK2 kinase activity.[15][16][28][29][30]

Materials:

  • Recombinant human TYK2 enzyme

  • Substrate peptide (e.g., IRS1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Test pyridazine compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test pyridazine compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • To the wells of the 384-well plate, add the diluted test compounds or vehicle (DMSO control).

  • Add the TYK2 enzyme to all wells except for the no-enzyme control.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Measurement of TNF-α and IL-6 Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes a cell-based assay to evaluate the anti-inflammatory activity of pyridazine compounds by measuring their effect on cytokine production.[17][31][32]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test pyridazine compounds dissolved in DMSO

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

  • MTT or similar cell viability assay kit

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test pyridazine compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6. Include a vehicle-treated, unstimulated control group and a vehicle-treated, LPS-stimulated control group.

  • After incubation, collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • In a parallel plate, assess the cytotoxicity of the compounds on RAW 264.7 cells using an MTT assay to ensure that the observed reduction in cytokine levels is not due to cell death.

  • Calculate the percentage inhibition of TNF-α and IL-6 production for each compound concentration compared to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyridazine compounds and a general experimental workflow for their evaluation.

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor binding TYK2 TYK2 Receptor->TYK2 binding & activation JAK JAK Receptor->JAK binding & activation STAT STAT TYK2->STAT phosphorylation JAK->STAT phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer dimerization Pyridazine_Inhibitor Pyridazine-based TYK2 Inhibitor Pyridazine_Inhibitor->TYK2 inhibition DNA DNA pSTAT_dimer->DNA translocation & binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression transcription

Caption: TYK2 signaling pathway and the inhibitory action of pyridazine compounds.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Nucleus Nucleus NFkB_activation->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription Pyridazine_Compound Pyridazine Compound Pyridazine_Compound->IRAKs inhibition Pyridazine_Compound->NFkB_activation inhibition

Caption: Inhibition of the TLR4-NF-κB inflammatory pathway by pyridazine compounds.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Synthesis of Pyridazine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification In_Vitro_Assays In Vitro Assays (Enzyme Inhibition, e.g., Kinase Assay) Purification->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Cytokine Production) In_Vitro_Assays->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assays->SAR_Studies ADME_Tox In Silico & In Vitro ADME/Tox Profiling SAR_Studies->ADME_Tox Animal_Models In Vivo Efficacy in Disease Models ADME_Tox->Animal_Models Pharmacokinetics Pharmacokinetic Studies Animal_Models->Pharmacokinetics

References

Application Notes and Protocols for the Analysis of (6-Chloropyridazin-3-YL)methanamine by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(6-Chloropyridazin-3-YL)methanamine is a heterocyclic amine containing a chloropyridazine core. This moiety is of interest in medicinal chemistry and drug development due to the prevalence of the pyridazine scaffold in biologically active molecules.[1][2] Accurate and robust analytical methods are essential for the quantification of this compound in various matrices, including active pharmaceutical ingredients (APIs), formulated drug products, and biological samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity assessment and quantitative analysis. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[3][4]

This document provides detailed protocols for the analysis of this compound using a stability-indicating HPLC method and a sensitive LC-MS/MS method. A protocol for conducting forced degradation studies to ensure the stability-indicating nature of the HPLC method is also included.[5][6]

Section 1: Stability-Indicating HPLC Method

This section details a reversed-phase HPLC method for the quantitative analysis of this compound and for monitoring its stability.

Experimental Protocol: HPLC Analysis

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Purified water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Run Time: 25 minutes

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution: Prepare sample solutions to a target concentration of 100 µg/mL in the diluent.

5. System Suitability:

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the typical quantitative data obtained during the validation of this HPLC method.

ParameterSpecificationHypothetical Result
Retention Time (RT) -Approx. 6.5 min
Linearity (r²) ≥ 0.9990.9995
Range -1 - 200 µg/mL
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.3 µg/mL
Precision (%RSD) ≤ 2.0%0.8%
Accuracy (% Recovery) 98.0 - 102.0%99.5%

Section 2: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method by demonstrating that the drug substance peak is resolved from any potential degradation products.[7][8]

Experimental Protocol: Forced Degradation

Prepare a solution of this compound at a concentration of 1 mg/mL and subject it to the following stress conditions. Analyze the stressed samples by the developed HPLC method.

  • Acid Hydrolysis: Mix the drug solution with 1N HCl and heat at 80 °C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Mix the drug solution with 1N NaOH and heat at 80 °C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and cool white fluorescent light (ICH Q1B conditions) for an appropriate duration.

Data Presentation: Forced Degradation Results
Stress Condition% DegradationPurity AnglePurity ThresholdObservations
Acid Hydrolysis (1N HCl) 15.2%0.250.85Main peak is pure. One major degradant peak observed.
Base Hydrolysis (1N NaOH) 8.5%0.210.82Main peak is pure. Minor degradant peaks observed.
Oxidation (3% H₂O₂) 22.1%0.300.91Main peak is pure. Two major degradant peaks observed.
Thermal (105 °C) 5.3%0.150.79Main peak is pure. Minor degradation observed.
Photolytic 11.8%0.280.88Main peak is pure. Several minor degradant peaks.

Note: Purity angle and threshold values are detector-dependent and confirm peak homogeneity.

Workflow for HPLC Method Development and Forced Degradation

HPLC_Workflow cluster_method_dev Method Development cluster_forced_degradation Forced Degradation Study MD1 Select Column & Mobile Phase MD2 Optimize Gradient & Flow Rate MD1->MD2 MD3 Method Validation MD2->MD3 FD1 Prepare Drug Solution MD3->FD1 Validated Method FD2 Apply Stress Conditions (Acid, Base, Oxidative, etc.) FD1->FD2 FD3 Analyze Stressed Samples by HPLC FD2->FD3 FD4 Evaluate Peak Purity & Mass Balance FD3->FD4

Caption: Workflow for HPLC method development and forced degradation study.

Section 3: LC-MS/MS Method

This section describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound, suitable for pharmacokinetic studies or trace-level analysis.

Experimental Protocol: LC-MS/MS Analysis

1. Materials and Reagents:

  • As per HPLC method, but using LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar compound, e.g., a stable isotope-labeled version or a related pyridazine derivative.

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

3. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 98 2
    2.0 5 95
    2.5 5 95
    2.6 98 2

    | 4.0 | 98 | 2 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (Hypothetical):

    • This compound: Precursor Ion (m/z) 144.0 [M+H]⁺ → Product Ion (m/z) 127.0 (Loss of NH₃)

    • Internal Standard (IS): To be determined based on the selected IS.

  • Collision Energy and other parameters: To be optimized for maximum signal intensity.

Data Presentation: LC-MS/MS Method Parameters
ParameterSpecificationHypothetical Result
Retention Time (RT) -Approx. 1.2 min
Linearity (r²) ≥ 0.9950.998
Range -0.1 - 100 ng/mL
Limit of Detection (LOD) -0.03 ng/mL
Limit of Quantification (LOQ) -0.1 ng/mL
Intra-day Precision (%RSD) ≤ 15%4.5%
Inter-day Precision (%RSD) ≤ 15%6.8%
Matrix Effect 85 - 115%95%

Workflow for LC-MS/MS Sample Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing SP1 Collect Sample (e.g., Plasma, API solution) SP2 Add Internal Standard (IS) SP1->SP2 SP3 Protein Precipitation or Solid Phase Extraction (SPE) SP2->SP3 SP4 Evaporate & Reconstitute SP3->SP4 A1 Inject Sample into LC-MS/MS SP4->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM Mode) A2->A3 DP1 Integrate Peak Areas (Analyte and IS) A3->DP1 Raw Data DP2 Calculate Peak Area Ratios DP1->DP2 DP3 Quantify using Calibration Curve DP2->DP3

Caption: General workflow for sample analysis using LC-MS/MS.

References

Application of Pyridazine Derivatives in Antiviral Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of pyridazine derivatives in antiviral research. The information is compiled from recent studies and is intended to guide researchers in the evaluation and development of pyridazine-based antiviral agents.

Introduction

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, and its derivatives have emerged as a promising class of compounds in antiviral drug discovery.[1][2] Their versatile chemical nature allows for a wide range of structural modifications, leading to compounds with potent activity against various viruses, including Influenza A virus (IAV), Hepatitis A virus (HAV), and Zika virus (ZIKV).[3][4][5] This document summarizes the antiviral activity of selected pyridazine derivatives, details their mechanisms of action, and provides comprehensive experimental protocols for their evaluation.

Antiviral Activity of Pyridazine Derivatives

The antiviral efficacy of pyridazine derivatives has been demonstrated against several viral pathogens. The following tables summarize the quantitative data from key studies, providing insights into the potency and selectivity of these compounds.

Table 1: Anti-Zika Virus (ZIKV) Activity of Pyrazolo[3,4-d]pyridazine-7-one Derivatives[4][5]
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
9b 25.6572.422.4
10b 144.3>1000>6.9
12 140.1>1000>7.1
17a 218.1>1000>4.6
19a 87.2435.6>5.0
Mycophenolic Acid (Control) 2.3>100>43.5

EC50 (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that reduces the viability of host cells by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window.

Table 2: Anti-Influenza A Virus Activity of a Pyridazine C-Nucleoside Analogue[3]
CompoundVirus StrainCell LineEC50 (µM)
3c A/WSN/33 (H1N1)MDCK1.3

MDCK (Madin-Darby Canine Kidney) cells are a standard cell line for influenza virus research.

Table 3: Anti-Hepatitis A Virus (HAV) Activity of a Pyridazinotriazine Derivative[2]
CompoundConcentration (µg/mL)% Inhibition
10 1025
1545
2070
2585
3095
Amentadine (Control) 1015
1530
2050
2565
3080

Mechanisms of Antiviral Action

Pyridazine derivatives exert their antiviral effects through various mechanisms, primarily by targeting key viral enzymes or by direct interaction with viral particles.

Inhibition of Viral Polymerase

Certain pyridazine nucleoside analogues, such as compound 3c , function as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[3] This inhibition is a critical mechanism as the RdRp is essential for the replication and transcription of the viral genome. The triphosphate form of the nucleoside analogue acts as a competitive inhibitor of the viral polymerase, thereby halting viral replication.

cluster_influenza Influenza Virus Replication Pyridazine_Nucleoside_Analogue Pyridazine Nucleoside Analogue (e.g., 3c) Cellular_Kinases Host Cellular Kinases Pyridazine_Nucleoside_Analogue->Cellular_Kinases Phosphorylation Active_Triphosphate Active Triphosphate Metabolite Cellular_Kinases->Active_Triphosphate Inhibition Active_Triphosphate->Inhibition Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_Replication Viral RNA Replication Viral_RdRp->Viral_Replication Inhibition->Viral_RdRp

Fig. 1: Mechanism of Influenza Polymerase Inhibition.
Inhibition of Viral Protease

Pyrazolo[3,4-d]pyridazine-7-one derivatives have been identified as inhibitors of the Zika virus NS2B-NS3 protease.[4][5] This protease is crucial for processing the viral polyprotein into individual functional proteins required for viral replication and assembly. By blocking the active site of the NS2B-NS3 protease, these pyridazine derivatives prevent the maturation of viral proteins, thus inhibiting the production of new infectious virus particles.

cluster_zika Zika Virus Polyprotein Processing Pyridazine_Derivative Pyrazolo[3,4-d]pyridazine Derivative (e.g., 9b) Inhibition Pyridazine_Derivative->Inhibition ZIKV_Protease ZIKV NS2B-NS3 Protease Mature_Viral_Proteins Mature Viral Proteins ZIKV_Protease->Mature_Viral_Proteins Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->ZIKV_Protease Cleavage Inhibition->ZIKV_Protease

Fig. 2: Inhibition of Zika Virus NS2B-NS3 Protease.
Virucidal Activity

Some pyridazine derivatives, such as the pyridazinotriazine thione compound 10 , exhibit direct virucidal activity against Hepatitis A virus.[2] This mechanism involves the compound interacting with the viral capsid, potentially altering its structure and preventing the virus from binding to and entering host cells. This direct inactivation of viral particles outside the host cell provides a distinct advantage in preventing the initial stages of infection.

cluster_hav Virucidal Mechanism against HAV Pyridazine_Derivative_HAV Pyridazinotriazine Derivative (e.g., 10) HAV_Virion Hepatitis A Virus (HAV) Pyridazine_Derivative_HAV->HAV_Virion Interaction with Viral Capsid Inactivated_Virion Inactivated Virion Pyridazine_Derivative_HAV->Inactivated_Virion Host_Cell_Receptor Host Cell Receptor HAV_Virion->Host_Cell_Receptor Binding Viral_Entry Viral Entry Host_Cell_Receptor->Viral_Entry Inactivated_Virion->Host_Cell_Receptor Binding Blocked

Fig. 3: Proposed Virucidal Mechanism of Action.

Experimental Protocols

The following are detailed protocols for key experiments cited in the evaluation of the antiviral activity of pyridazine derivatives.

General Experimental Workflow

cluster_workflow General Antiviral Evaluation Workflow Start Start Synthesis Synthesis & Purification of Pyridazine Derivatives Start->Synthesis Cytotoxicity Cytotoxicity Assay (CC50) in Host Cell Line Synthesis->Cytotoxicity Antiviral_Assay Primary Antiviral Screening (e.g., CPE Inhibition, Plaque Reduction) Synthesis->Antiviral_Assay SI_Calculation Calculate Selectivity Index (SI = CC50/EC50) Cytotoxicity->SI_Calculation EC50_Determination Dose-Response Assay (EC50 Determination) Antiviral_Assay->EC50_Determination EC50_Determination->SI_Calculation Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition, Virucidal Assay) SI_Calculation->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Fig. 4: Workflow for Antiviral Drug Discovery.
Protocol for Anti-Zika Virus (ZIKV) Immunofluorescence Assay[4]

This protocol is used to determine the EC50 of pyridazine derivatives against Zika virus in Vero cells.

Materials:

  • Vero cells

  • Zika virus (e.g., MR766 strain)

  • Pyridazine derivatives

  • Mycophenolic acid (positive control)

  • 96-well plates

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 2% FBS (Fetal Bovine Serum)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 3% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody (e.g., mouse anti-flavivirus E protein antibody)

  • Secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1.5 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the pyridazine derivatives and mycophenolic acid in DMEM with 2% FBS.

  • Infection and Treatment:

    • Pre-incubate the diluted compounds with an equal volume of Zika virus (at a multiplicity of infection, MOI, of 0.5) for 1 hour at 37°C.

    • Remove the culture medium from the cells and add the virus-compound mixture.

    • Incubate for 24 hours at 37°C with 5% CO2.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 3% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody diluted in blocking buffer for 1 hour.

    • Wash three times with PBS.

    • Incubate with the secondary antibody and DAPI diluted in blocking buffer for 1 hour in the dark.

  • Imaging and Analysis:

    • Wash three times with PBS.

    • Acquire images using a high-content imaging system.

    • Quantify the percentage of infected cells (green fluorescence) relative to the total number of cells (blue fluorescence).

    • Calculate the EC50 values by fitting the dose-response curves using a non-linear regression model.

Protocol for Anti-Influenza Virus Plaque Reduction Assay[3]

This assay measures the ability of pyridazine derivatives to inhibit the replication of influenza virus in MDCK cells.

Materials:

  • MDCK cells

  • Influenza A virus (e.g., A/WSN/33)

  • Pyridazine derivatives

  • 6-well plates

  • Infection medium (MEM, 0.1% BSA, 1 µg/mL TPCK-trypsin)

  • Agarose overlay (2x MEM, 1.4% agarose, 1 µg/mL TPCK-trypsin)

  • Crystal violet solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the pyridazine derivatives in infection medium. Dilute the influenza virus stock to yield approximately 100 plaque-forming units (PFU) per well.

  • Infection and Treatment:

    • Pre-incubate the virus dilution with an equal volume of the compound dilutions for 1 hour at 37°C.

    • Wash the MDCK cell monolayers with PBS and inoculate with the virus-compound mixture.

    • Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Overlay:

    • Aspirate the inoculum.

    • Overlay the cells with 2 mL of warm agarose overlay.

    • Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin for at least 4 hours.

    • Carefully remove the agarose plugs.

    • Stain the cell monolayer with crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. Determine the EC50 value from the dose-response curve.

Protocol for Anti-Hepatitis A Virus (HAV) Virucidal Assay[2]

This protocol assesses the direct inactivating effect of pyridazine derivatives on HAV particles.

Materials:

  • Hepatitis A virus (e.g., MBB strain)

  • Pyridazine derivatives

  • Serum-free DMEM

  • FRhK-4 cells (or other susceptible cell line)

  • 96-well plates

  • Plaque assay materials (as described in 3.3, with appropriate modifications for HAV)

Procedure:

  • Virus-Compound Incubation:

    • Prepare different concentrations of the pyridazine derivative in serum-free DMEM.

    • Mix 100 µL of each compound concentration with 100 µL of HAV suspension (containing a known titer, e.g., 10^6 PFU/mL).

    • Incubate the mixture for 1 hour at 37°C.

  • Residual Virus Titeration:

    • Following incubation, serially dilute the virus-compound mixtures in cold medium.

    • Perform a plaque assay using a susceptible cell line (e.g., FRhK-4) to determine the titer of the remaining infectious virus in each mixture.

  • Data Analysis:

    • Compare the virus titers from the compound-treated samples to the virus control (treated with medium only).

    • Calculate the percentage of virus inactivation or the log reduction in viral titer for each compound concentration.

Conclusion

Pyridazine derivatives represent a versatile and potent class of antiviral agents with demonstrated efficacy against a range of viruses. Their mechanisms of action, which include targeting essential viral enzymes and direct virucidal activity, make them attractive candidates for further development. The protocols and data presented in this document provide a solid foundation for researchers to explore the antiviral potential of novel pyridazine compounds and to advance the field of antiviral drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (6-Chloropyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (6-Chloropyridazin-3-YL)methanamine by column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography of this compound.

Problem: The compound is not eluting from the column or is showing very low Rf on TLC plates.

  • Possible Cause: The mobile phase is not polar enough to displace the highly polar this compound from the silica gel. The basic amine group may also be interacting strongly with the acidic silica.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For a dichloromethane (DCM)/methanol (MeOH) system, incrementally increase the percentage of methanol.

    • Add a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the mobile phase (typically 0.5-2% v/v).[1] This will help to neutralize the acidic silanol groups on the silica gel, reducing strong interactions and allowing the compound to elute.[1]

    • Consider using a more polar solvent system, such as ethyl acetate/methanol.

Problem: The compound is showing significant peak tailing on TLC and eluting as a broad band from the column.

  • Possible Cause: Strong acid-base interactions between the basic amine of the target compound and the acidic stationary phase (silica gel) are causing the tailing.[1]

  • Solution:

    • As with elution issues, add a basic modifier like triethylamine (TEA) to the mobile phase.[1] This is often the most effective solution for reducing tailing of basic compounds.

    • Consider using a less acidic stationary phase, such as neutral alumina.

    • Dry loading the crude sample onto the column can sometimes improve peak shape by ensuring a more uniform application.

Problem: Poor separation of the target compound from impurities.

  • Possible Cause: The chosen mobile phase does not provide adequate selectivity between this compound and the impurities.

  • Solution:

    • Perform a thorough optimization of the mobile phase using Thin Layer Chromatography (TLC). Test various solvent systems with different polarities and compositions (e.g., ethyl acetate/hexanes, dichloromethane/methanol, with and without a basic modifier).

    • Employ a gradient elution on the column, starting with a less polar mobile phase to elute non-polar impurities and gradually increasing the polarity to elute the target compound.

    • Ensure the column is packed properly to avoid channeling, which can lead to poor separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the column chromatography of pyridazine derivatives.[2] However, due to the basic nature of the amine, it is highly recommended to use a mobile phase containing a basic additive like triethylamine to prevent peak tailing.[1] If the compound proves to be unstable on silica, neutral alumina can be a suitable alternative.

Q2: How do I choose the right mobile phase for my column?

A2: The ideal mobile phase should be selected based on TLC analysis. The goal is to find a solvent system where the target compound has an Rf (retention factor) value of approximately 0.2-0.4. This generally provides the best separation. Common solvent systems for polar amines include dichloromethane/methanol and ethyl acetate/hexanes, often with the addition of a small percentage of triethylamine.[1][2]

Q3: Should I perform a wet or dry loading of my sample?

A3: Dry loading is often recommended for polar compounds like this compound, especially if the crude material does not dissolve well in the initial, less polar mobile phase.[2] Dry loading involves pre-adsorbing the sample onto a small amount of silica gel, which is then carefully added to the top of the column. This can lead to better resolution and sharper bands.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable alternative, particularly if the compound is unstable on silica gel or if normal-phase chromatography fails to provide adequate separation. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a pH modifier, could be effective.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound and its analogs based on typical laboratory results.

ParameterExpected ValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for pyridazine derivatives.[2]
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexanes with 0.5-2% TriethylamineThe addition of a basic modifier is crucial for good peak shape.[1]
Typical Purity Achieved >95%Dependent on the impurity profile of the crude material.
Typical Yield 60-85%Losses can occur due to irreversible adsorption or during fraction collection.
TLC Rf Value ~0.2-0.4In an optimized solvent system for optimal separation.

Experimental Protocols

Detailed Methodology for Purification by Column Chromatography:

  • Mobile Phase Selection:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the solution onto several TLC plates.

    • Develop the plates in different solvent systems (e.g., 95:5 DCM/MeOH, 90:10 DCM/MeOH, each with and without 1% TEA).

    • Identify the solvent system that provides an Rf value of 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified in the previous step.

    • Pour the slurry into a glass column and allow the silica to settle into a uniform bed.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[2]

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes or a fraction collector.

    • If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.

    • Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

    • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis for Mobile Phase Selection packing Column Packing (Silica Gel Slurry) tlc->packing loading Dry Loading of Crude Sample packing->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection fraction_analysis TLC Analysis of Fractions collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation pooling->evaporation final_product Pure this compound evaporation->final_product troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Column Chromatography Issue no_elution No Elution / Low Rf start->no_elution tailing Peak Tailing start->tailing poor_separation Poor Separation start->poor_separation increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity add_base Add Basic Modifier (TEA) no_elution->add_base tailing->add_base change_stationary_phase Use Alumina tailing->change_stationary_phase dry_loading Dry Load Sample tailing->dry_loading optimize_mobile_phase Optimize Mobile Phase (TLC) poor_separation->optimize_mobile_phase gradient_elution Use Gradient Elution poor_separation->gradient_elution

References

Common side products in the synthesis of (6-Chloropyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (6-Chloropyridazin-3-YL)methanamine. The information is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method for the synthesis of this compound is the reduction of 6-chloropyridazine-3-carbonitrile. This transformation can be achieved through two primary pathways: catalytic hydrogenation or reduction using a metal hydride reagent.

Q2: What are the potential side products when using catalytic hydrogenation for the reduction of 6-chloropyridazine-3-carbonitrile?

Catalytic hydrogenation, while effective, can lead to the formation of secondary and tertiary amines as major side products. This occurs through the reaction of the initially formed primary amine with the imine intermediate. Over-reduction leading to dehalogenation of the pyridazine ring is also a potential side reaction, particularly under harsh conditions.

Q3: Which metal hydride reagents are suitable for this reduction, and what are their potential drawbacks?

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting the nitrile to the primary amine with high efficiency. However, its high reactivity can sometimes lead to the reduction of other functional groups if present. Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can also be used, but incomplete reduction may result in the formation of the corresponding aldehyde after aqueous workup of the intermediate imine.

Q4: How can I minimize the formation of side products during the synthesis?

To minimize side product formation, careful optimization of reaction conditions is crucial. For catalytic hydrogenation, the choice of catalyst, solvent, temperature, and pressure can influence the selectivity towards the primary amine. The addition of ammonia or an ammonium salt to the reaction mixture can sometimes suppress the formation of secondary and tertiary amines. When using metal hydrides, controlling the stoichiometry of the reagent and the reaction temperature is key to achieving the desired outcome.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides systematic troubleshooting strategies.

Issue 1: Low Yield of the Desired Primary Amine
Potential Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature cautiously. - Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous catalytic reactions.
Suboptimal Reagent Activity - Use freshly opened or properly stored LiAlH₄, as it can be deactivated by moisture. - For catalytic hydrogenation, ensure the catalyst is not poisoned or deactivated. Use a fresh batch if necessary.
Side Product Formation - Analyze the crude reaction mixture by techniques like TLC, GC-MS, or LC-MS to identify the major side products. - If secondary/tertiary amines are the issue in catalytic hydrogenation, consider adding a suppressor like ammonia. - If aldehyde formation is observed with a hydride reagent, consider using a more powerful reducing agent like LiAlH₄ or adjusting the stoichiometry and temperature.
Product Degradation - The pyridazine ring can be sensitive to harsh acidic or basic conditions during workup. Employ milder workup procedures where possible.
Issue 2: Presence of Significant Impurities in the Final Product
Potential Cause Troubleshooting Step
Formation of Secondary and Tertiary Amines - Optimize the purification method. Column chromatography with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine) can be effective in separating the primary amine from less polar secondary and tertiary amines.
Dehalogenation of the Pyridazine Ring - This is more likely under harsh catalytic hydrogenation conditions. Try using milder conditions (lower temperature, lower pressure). - Alternatively, a chemoselective metal hydride reduction might be a better approach to avoid this side reaction.
Unreacted Starting Material (Nitrile) - Ensure the reaction goes to completion by monitoring with TLC or another appropriate analytical technique. - If the reaction has stalled, consider adding more reducing agent or fresh catalyst.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound via the reduction of 6-chloropyridazine-3-carbonitrile is provided below.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Reaction Setup: To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 6-chloropyridazine-3-carbonitrile (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

  • Isolation and Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method B: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, combine 6-chloropyridazine-3-carbonitrile (1.0 equivalent), a suitable solvent (e.g., methanol or ethanol, often with dissolved ammonia), and a catalyst such as 10% Palladium on Carbon (Pd/C) or Raney Nickel.

  • Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.

  • Isolation and Purification: Filter the catalyst through a pad of celite and wash the celite with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low Yield of This compound check_completion Analyze Crude Mixture (TLC, LC-MS, GC-MS) start->check_completion incomplete_rxn Incomplete Reaction? check_completion->incomplete_rxn side_products Major Side Products? incomplete_rxn->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Add fresh reagent/catalyst incomplete_rxn->optimize_conditions Yes side_products->start No, other issues identify_side_products Identify Side Products side_products->identify_side_products Yes secondary_tertiary_amines Secondary/Tertiary Amines identify_side_products->secondary_tertiary_amines dehalogenation Dehalogenation identify_side_products->dehalogenation aldehyde Aldehyde identify_side_products->aldehyde modify_protocol Modify Protocol: - Add NH3 (for hydrogenation) - Change reducing agent - Milder conditions secondary_tertiary_amines->modify_protocol dehalogenation->modify_protocol aldehyde->modify_protocol

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Experimental Workflow for Synthesis and Purification

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start_material 6-chloropyridazine-3-carbonitrile reduction Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) start_material->reduction quench Quench Reaction reduction->quench extraction Extraction / Filtration quench->extraction concentration Concentration extraction->concentration chromatography Column Chromatography concentration->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization

Caption: A generalized experimental workflow for the synthesis and purification.

Technical Support Center: A Troubleshooting Guide for Reactions Involving Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of chemical reactions involving pyridazine derivatives. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during synthesis, purification, and characterization, providing actionable solutions and detailed experimental protocols.

General Troubleshooting

This section covers broad issues that can apply to various reactions involving pyridazine derivatives.

dot

General_Troubleshooting_Workflow cluster_Start Problem Identification cluster_Analysis Analysis cluster_Troubleshooting Troubleshooting Actions cluster_Decision Evaluation cluster_End Resolution Start Reaction Issue Encountered (e.g., Low Yield, Impurities) Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Review_Conditions Analyze_Crude Analyze Crude Mixture (TLC, NMR, LC-MS) Start->Analyze_Crude Purify_Starting_Materials Purify/Replace Starting Materials Check_Purity->Purify_Starting_Materials Impurities Detected Optimize_Conditions Optimize Reaction Conditions Review_Conditions->Optimize_Conditions Suboptimal Conditions Modify_Workup Modify Workup/ Purification Strategy Analyze_Crude->Modify_Workup Side Products Identified Evaluate_Results Evaluate Results of Troubleshooting Optimize_Conditions->Evaluate_Results Purify_Starting_Materials->Evaluate_Results Modify_Workup->Evaluate_Results Success Problem Resolved Evaluate_Results->Success Issue Resolved Further_Investigation Further Investigation/ Consult Literature Evaluate_Results->Further_Investigation Issue Persists

Caption: A general workflow for troubleshooting common issues in pyridazine chemistry.

Frequently Asked Questions (FAQs)

Synthesis & Reaction-Specific Issues

Q1: My pyridazine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyridazine synthesis are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in your dicarbonyl compounds or hydrazine derivatives can lead to unwanted side reactions.[1][2]

    • Solution: Ensure the purity of your starting materials by techniques such as recrystallization or distillation before use.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.[1][3]

    • Solution: Screen a range of temperatures and reaction times. The choice of solvent is also critical; protic solvents like ethanol or acetic acid often facilitate the cyclization reaction.[3] In some cases, removal of water using a Dean-Stark apparatus can drive the reaction forward.[3]

  • Side Reactions: The formation of hydrazones that do not cyclize, or other byproducts, can consume starting materials.[2]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of stable intermediates or side products. Adjusting the stoichiometry, such as using a slight excess of hydrazine, may improve the yield of the desired pyridazine.[2]

Q2: I am observing the formation of multiple products or regioisomers in my pyridazinone synthesis. How can I control the regioselectivity?

A2: The formation of regioisomers is a common issue when using unsymmetrical 1,4-dicarbonyl compounds.[3] The regioselectivity can be influenced by:

  • Electronic and Steric Effects: The nature of the substituents on the dicarbonyl compound can direct the initial nucleophilic attack of hydrazine.

  • Reaction Conditions: The choice of solvent and catalyst can play a crucial role in determining which carbonyl group is more reactive.

    • Solution: A systematic screening of solvents, catalysts (both acid and base), and temperatures is often necessary to enhance the formation of the desired regioisomer.[4]

Q3: My Suzuki coupling reaction with a halopyridazine is giving a low yield. What are the key parameters to optimize?

A3: Suzuki coupling with halopyridazines can be challenging due to the electron-deficient nature of the pyridazine ring and potential catalyst inhibition by the nitrogen atoms.[5] Key areas to investigate include:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often give good results.

  • Base: The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used.

    • Solution: A thorough screening of catalysts, ligands, bases, and solvents is recommended to find the optimal conditions for your specific substrates.

dot

Suzuki_Coupling_Troubleshooting Start Low Yield in Suzuki Coupling Check_Catalyst Catalyst/Ligand Inactive? Start->Check_Catalyst Check_Base Base Ineffective? Start->Check_Base Check_Solvent Solvent System Suboptimal? Start->Check_Solvent Check_Substrate Substrate Decomposition? Start->Check_Substrate Action_Catalyst Screen Different Pd Catalysts & Phosphine Ligands Check_Catalyst->Action_Catalyst Action_Base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) Check_Base->Action_Base Action_Solvent Vary Solvent Ratio (e.g., Dioxane/Water) Check_Solvent->Action_Solvent Action_Substrate Use Fresh Substrates, Check for Protodeboronation Check_Substrate->Action_Substrate

Caption: Decision tree for troubleshooting low yields in Suzuki coupling of halopyridazines.

Q4: I am having trouble with a Nucleophilic Aromatic Substitution (SNAr) on a chloropyridazine. What factors should I consider?

A4: The success of an SNAr reaction on a chloropyridazine depends on the nucleophile's strength and the reaction conditions.

  • Nucleophile: Stronger nucleophiles will react more readily.

  • Leaving Group: The reactivity of halopyridazines in SNAr generally follows the order F > Cl > Br > I.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used.

  • Temperature: Heating is often required to drive the reaction to completion.

    • Solution: If the reaction is sluggish, consider using a stronger nucleophile, a higher reaction temperature, or switching to a more polar solvent. The position of the chloro substituent also affects reactivity, with positions activated by the ring nitrogens being more susceptible to substitution.

Q5: What are the common side reactions when performing a Grignard reaction on a pyridazine derivative?

A5: Grignard reactions on pyridazines can be complex. Common side reactions include:

  • Addition at different positions: The Grignard reagent can add to various positions on the pyridazine ring.

  • Reduction of the pyridazine ring.

  • Coupling of the Grignard reagent.

    • Solution: The outcome of the reaction is highly dependent on the specific pyridazine substrate, the Grignard reagent used, and the reaction conditions (solvent, temperature). Careful control of stoichiometry and temperature is crucial. It is advisable to consult literature for procedures involving similar pyridazine substrates.[4][6]

Purification & Characterization

Q6: My pyridazine derivative is difficult to purify by column chromatography. What can I do?

A6: Purification of pyridazine derivatives can be challenging due to their polarity.

  • Tailing on Silica Gel: The basic nature of the pyridazine ring can cause tailing on silica gel columns.

    • Solution: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to reduce tailing and improve peak shape.[7]

  • Poor Solubility: Some pyridazine derivatives have poor solubility in common chromatography solvents.

    • Solution: A wider range of solvent systems, including more polar solvents like methanol or ethanol in combination with dichloromethane or ethyl acetate, should be explored.[7][8] If solubility remains an issue, consider converting the derivative to a more soluble salt for purification, followed by regeneration of the free base.[7]

Q7: I am struggling with the recrystallization of my pyridazine product. What are the key steps to a successful recrystallization?

A7: Successful recrystallization depends on the appropriate choice of solvent and proper technique.[7][9]

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] A solvent pair (a "good" solvent and a "poor" solvent) can also be effective.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[7][9]

Q8: What are the expected NMR and MS characteristics of pyridazine derivatives?

A8: The spectroscopic data for pyridazine derivatives will vary depending on the substituents. However, some general features can be expected:

  • ¹H NMR: The protons on the pyridazine ring typically appear in the aromatic region (downfield). The chemical shifts and coupling patterns will be influenced by the nature and position of the substituents.

  • ¹³C NMR: The carbon atoms of the pyridazine ring will also resonate in the aromatic region.

  • Mass Spectrometry (MS): The molecular ion peak (M+) is usually observed. The fragmentation pattern will depend on the substituents and can provide valuable structural information. Electrospray ionization (ESI) is a suitable method for polar pyridazine derivatives.[8][10]

Quantitative Data

The following tables provide a summary of reported yields for various reactions involving pyridazine derivatives. These values should serve as a general guide, as optimal conditions will vary depending on the specific substrates and reaction setup.

Table 1: Synthesis of Phenyl-Substituted 5,6-Fused Ring Pyridazines [3]

Substituent on FulveneReaction Time (hours)Yield (%)
Phenyl2471.2
Thienyl2443
Tolyl2451

Table 2: Synthesis of Pyridazinone Derivatives [4][11]

Starting MaterialsReaction ConditionsYield (%)Reference
β-Benzoylpropionic acid, Hydrazine hydrateEthanol, Reflux, 4-6h85[4]
4-Oxo-4-phenylbutanoic acid, Hydrazine hydrateNot specified71-92[11]
Phenyl-fulvene, Hydrazine hydrateMethanol, RT, 24h71.2[3]

Table 3: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine [5]

Boronic AcidYield (%)
Phenylboronic acid28
4-Methylphenylboronic acid25
4-Methoxyphenylboronic acid22
Furan-2-boronic acid14
Thiophene-2-boronic acid18

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 3,6-Disubstituted Pyridazine from a 1,4-Diketone[12]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-diketone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1-1.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on a Chloropyridazine

Adapted from a procedure for dichloropyrazine.[1]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloropyridazine (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 eq.). If the nucleophile is an alcohol or thiol, a base (e.g., NaH, K₂CO₃) should be added to generate the corresponding alkoxide or thiolate in situ.

  • Reaction: Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC.

  • Workup: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Pyridazine N-Oxidation using m-CPBA

Adapted from a procedure for pyrazolo[4,3-c]pyridine.[12]

  • Reaction Setup: Dissolve the pyridazine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude N-oxide by column chromatography or recrystallization.

Protocol 4: General Procedure for Purification by Silica Gel Column Chromatography[1][9]
  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal eluent should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate, or dichloromethane and methanol for more polar compounds.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dried powder onto the top of the packed column ("dry loading").

  • Elution: Begin eluting the column with the least polar eluent. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 5: General Procedure for NMR Sample Preparation[8][10]
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyridazine derivative in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.

  • Analysis: Cap the NMR tube and acquire the desired NMR spectra.

Protocol 6: General Procedure for Mass Spectrometry Sample Preparation (ESI)[8][10]
  • Stock Solution: Prepare a stock solution of the pyridazine derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solution: Dilute the stock solution with the mobile phase to be used for the analysis to a final concentration of 1-10 µg/mL.

  • Analysis: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes for comprehensive analysis.

References

Technical Support Center: Optimization of Reaction Conditions for (6-Chloropyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (6-Chloropyridazin-3-YL)methanamine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: direct amination of 3,6-dichloropyridazine and reduction of 6-chloropyridazine-3-carbonitrile.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Route 1: Direct Amination
Incomplete reaction- Extend the reaction time. - Increase the reaction temperature in increments of 10°C. - Ensure adequate mixing.
Poor quality of starting materials- Use freshly purified 3,6-dichloropyridazine. - Use a fresh, anhydrous solution of methanamine.
Suboptimal solvent- Screen different polar aprotic solvents such as DMF, DMAc, or NMP.
Formation of bis-aminated product- Use a large excess of 3,6-dichloropyridazine to favor mono-substitution. - Control the addition of methanamine, adding it slowly to the reaction mixture.
Route 2: Nitrile Reduction
Incomplete reduction- Increase the equivalents of the reducing agent (e.g., LiAlH4, NaBH4/CoCl2). - Extend the reaction time. - Ensure the reaction is performed under anhydrous conditions.
Degradation of starting material or product- Perform the reduction at a lower temperature (e.g., 0°C to room temperature). - Use a milder reducing agent.
Ineffective catalyst (for catalytic hydrogenation)- Use a fresh catalyst (e.g., Raney Nickel, Pd/C). - Increase catalyst loading. - Ensure the system is properly pressurized with hydrogen.
Formation of Impurities Both Routes
Presence of moisture- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Side reactions- Optimize the reaction temperature to minimize side product formation. - Analyze the reaction mixture by TLC or LC-MS to identify major byproducts and adjust conditions accordingly.
Incomplete work-up or purification- Use an appropriate extraction solvent. - Optimize the eluent system for column chromatography to achieve better separation.
Difficulty in Product Isolation Both Routes
Product is highly soluble in the aqueous phase- Saturate the aqueous phase with NaCl before extraction. - Increase the number of extractions with an organic solvent.
Product is an oil or low-melting solid- Purify by column chromatography instead of recrystallization. - If recrystallization is attempted, try a variety of solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most common synthetic strategies starting from commercially available 3,6-dichloropyridazine are:

  • Direct Amination: This involves the reaction of 3,6-dichloropyridazine with methanamine. This is a straightforward approach, but control of selectivity to achieve mono-substitution at the 3-position can be challenging.

  • Cyanation followed by Reduction: This two-step process involves first converting 3,6-dichloropyridazine to 6-chloropyridazine-3-carbonitrile, followed by the reduction of the nitrile group to the desired methanamine. This route often provides better control and higher purity of the final product.

Q2: How can I improve the regioselectivity of the direct amination reaction to favor the 3-substituted product?

A2: Achieving high regioselectivity in the amination of 3,6-dichloropyridazine can be difficult due to the two reactive chloro-positions. To favor the formation of the 3-amino product, consider the following:

  • Reaction Temperature: Lowering the reaction temperature may increase the selectivity for substitution at one position over the other.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity. It is recommended to screen a range of solvents.

  • Use of a Large Excess of the Dichloride: Employing a significant excess of 3,6-dichloropyridazine can statistically favor mono-substitution.

Q3: What are the critical parameters to control during the reduction of 6-chloropyridazine-3-carbonitrile?

A3: The success of the nitrile reduction is highly dependent on several factors:

  • Choice of Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective but require strictly anhydrous conditions and careful handling. Milder and more selective reagents like Sodium Borohydride in the presence of a cobalt salt, or catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) are also viable options.

  • Temperature Control: The reaction is often exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the reducing agent is crucial to prevent side reactions and decomposition.

  • Work-up Procedure: A careful aqueous work-up is necessary to quench the excess reducing agent and hydrolyze any intermediate complexes. The pH of the aqueous solution may need to be adjusted to ensure the product is in its free base form for efficient extraction.

Q4: My final product appears to be impure. What are the common purification techniques?

A4: Purification of this compound can typically be achieved by:

  • Column Chromatography: This is the most common and effective method for removing impurities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent the product from streaking on the column.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.

  • Acid-Base Extraction: As the product is a basic amine, it can be purified by dissolving the crude material in an organic solvent and extracting it into an acidic aqueous solution. The aqueous layer is then washed with an organic solvent to remove non-basic impurities, after which the pH of the aqueous layer is raised to regenerate the free base, which can then be extracted into an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Amination

This protocol is adapted from general procedures for the amination of chloropyridazines.

Materials:

  • 3,6-Dichloropyridazine

  • Methanamine (e.g., 40% in water or 2.0 M in THF)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methanamine (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate or DCM/methanol).

Protocol 2: Synthesis of this compound via Nitrile Reduction

This protocol is a two-step synthesis involving the formation and subsequent reduction of 6-chloropyridazine-3-carbonitrile.

Step 2a: Synthesis of 6-Chloropyridazine-3-carbonitrile

Materials:

  • 3,6-Dichloropyridazine

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.2 eq) portion-wise. Caution: Sodium cyanide is highly toxic.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 6-chloropyridazine-3-carbonitrile.

Step 2b: Reduction of 6-Chloropyridazine-3-carbonitrile

Materials:

  • 6-Chloropyridazine-3-carbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate decahydrate

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 6-chloropyridazine-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously for 30 minutes, then add anhydrous sodium sulfate and stir for another 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Amino-6-chloropyridazine (A Precursor Analog)

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Methylene ChlorideAmmonia100982.6
2WaterAmmonia1200.590.3

Data adapted from patent literature and may require optimization for the synthesis of this compound.

Visualizations

experimental_workflow cluster_route1 Route 1: Direct Amination cluster_route2 Route 2: Cyanation and Reduction start1 Start: 3,6-Dichloropyridazine reaction1 React with Methanamine (DMF, 0°C to RT) start1->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Product: This compound purification1->product1 start2 Start: 3,6-Dichloropyridazine cyanation Cyanation (NaCN, DMSO, 80-100°C) start2->cyanation intermediate Intermediate: 6-Chloropyridazine-3-carbonitrile cyanation->intermediate reduction Reduction (LiAlH4, THF, 0°C to RT) intermediate->reduction workup2 Quench & Aqueous Work-up reduction->workup2 purification2 Column Chromatography workup2->purification2 product2 Product: This compound purification2->product2

Caption: Synthetic routes for this compound.

troubleshooting_logic start Low Product Yield check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete check_reaction->incomplete complete Complete check_reaction->complete extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Quality incomplete->check_reagents workup_issue Investigate Work-up & Purification complete->workup_issue extend_time->check_reaction increase_temp->check_reaction check_reagents->check_reaction optimize_purification Optimize Purification (e.g., column eluent) workup_issue->optimize_purification

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Purification of (6-Chloropyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (6-Chloropyridazin-3-YL)methanamine. The following information is curated to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before purifying crude this compound?

A1: Before proceeding with purification, it is crucial to have a preliminary understanding of your crude sample.

  • Characterization: Obtain analytical data of the crude material. Techniques like ¹H NMR, LC-MS, and TLC can provide insights into the major components and the impurity profile.

  • Solubility Testing: Perform small-scale solubility tests with a range of common laboratory solvents to identify suitable candidates for recrystallization or column chromatography.

Q2: What are the most common methods for purifying this compound?

A2: The two primary methods for purifying this compound and related pyridazine derivatives are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q3: What are potential impurities in a synthesis of this compound?

A3: While specific impurities depend on the synthetic route, common contaminants in the synthesis of chloropyridazine derivatives may include:

  • Unreacted Starting Materials: Such as 3,6-dichloropyridazine.

  • Over-alkylation or Di-substitution Products: Depending on the reaction conditions.

  • Solvent Residues: From the reaction or work-up.

  • Byproducts from Side Reactions: Specific to the synthetic pathway employed.

Troubleshooting Guides

Recrystallization

Issue: Difficulty finding a suitable recrystallization solvent.

Solution:

A systematic approach to solvent screening is recommended. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature.

  • Single Solvent Systems: Test polar solvents (e.g., ethanol, isopropanol, water) and non-polar solvents (e.g., hexanes, toluene). Given the amine and pyridazine moieties, polar solvents are more likely to be effective.

  • Mixed Solvent Systems: If a single solvent is not ideal, a binary solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Common mixtures for pyridazine derivatives include ethanol/water.

Issue: The compound "oils out" instead of crystallizing.

Solution:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Slowing the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Using a More Dilute Solution: Add more of the "good" solvent to prevent supersaturation at a temperature above the compound's melting point in that solvent.

  • Scratching the Inner Surface of the Flask: Use a glass rod to scratch the flask below the solvent level. This can provide a surface for nucleation.

  • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

Column Chromatography

Issue: Poor separation of the target compound from impurities.

Solution:

Optimizing the mobile phase and stationary phase is key to achieving good separation.

  • Mobile Phase Selection: For silica gel chromatography, start with a non-polar solvent and gradually increase the polarity. A common mobile phase for purifying nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For a related compound, --INVALID-LINK--methanone, purification was achieved using chloroform as the eluent[1]. This suggests that chlorinated solvents could be a good starting point.

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective than an isocratic elution for separating compounds with a wide range of polarities.

  • Tailing of the Amine Compound: Amines can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase.

Data Presentation

The following table summarizes potential purification strategies and expected outcomes based on methods used for analogous pyridazine compounds.

Purification MethodStationary Phase/Solvent SystemExpected PurityTypical Yield
Recrystallization Ethanol/Water, Isopropanol, or Toluene>99%60-85%
Column Chromatography Silica Gel / Dichloromethane:Methanol gradient (e.g., 100:0 to 95:5)>98%70-90%
Column Chromatography Silica Gel / Hexanes:Ethyl Acetate gradient>98%70-90%

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In an appropriately sized flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% dichloromethane or a hexanes/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (e.g., by adding methanol to dichloromethane).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude this compound analysis Initial Analysis (TLC, LC-MS, NMR) crude->analysis decision Purity Assessment analysis->decision recrystallization Recrystallization decision->recrystallization High initial purity & crystalline solid column Column Chromatography decision->column Complex mixture or oily solid pure_product Pure Product (>98%) recrystallization->pure_product further_purification Further Purification Needed recrystallization->further_purification column->pure_product column->further_purification troubleshooting_logic start Purification Issue Identified recrystallization_issue Recrystallization Problem start->recrystallization_issue chromatography_issue Chromatography Problem start->chromatography_issue oiling_out Compound Oils Out recrystallization_issue->oiling_out Is it... no_crystals No Crystals Form recrystallization_issue->no_crystals Is it... poor_separation Poor Separation chromatography_issue->poor_separation Is it... tailing Peak Tailing chromatography_issue->tailing Is it... solution1 Slow Cooling / Dilute Solution / Scratch / Seed oiling_out->solution1 solution2 Optimize Solvent System / Change Stationary Phase poor_separation->solution2 solution3 Screen More Solvents / Add Anti-solvent no_crystals->solution3 solution4 Add Basic Modifier (e.g., Triethylamine) tailing->solution4

References

Preventing degradation of (6-Chloropyridazin-3-YL)methanamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of (6-Chloropyridazin-3-YL)methanamine to prevent degradation. It includes troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For optimal shelf life, storage at 2-8°C is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodecomposition. The chloropyridazine ring may be susceptible to nucleophilic substitution (hydrolysis) of the chlorine atom, and the aminomethyl group can be a site for oxidation. The aromatic ring system is also potentially susceptible to photolytic degradation.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, this compound should be stored away from strong oxidizing agents and strong acids. Contact with these substances can lead to rapid degradation and the formation of impurities.

Q4: I have observed a change in the color of my this compound sample. What could be the cause?

A4: A change in color, such as from white/off-white to yellow or brown, is often an indicator of degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. It is recommended to re-analyze the purity of the sample before use.

Q5: How can I monitor the purity of my this compound sample over time?

A5: The purity of this compound can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the intact compound from its degradation products, allowing for accurate quantification of purity.

Troubleshooting Guides

Issue 1: Unexpected Impurities Detected in a Freshly Opened Container
Possible Cause Troubleshooting Step Corrective Action
Improper storage during shipping or prior to receipt.Review the shipping and initial storage conditions.If improper conditions are suspected, request a certificate of analysis for the specific batch and consider ordering a new sample.
Contamination during initial handling.Review handling procedures. Ensure clean spatulas and glassware were used.Implement stricter handling protocols. Use dedicated equipment for handling the compound.
Inherent instability of the batch.Perform a purity analysis (e.g., HPLC) on the sample.If the purity is below specification, contact the supplier for a replacement.
Issue 2: Degradation Observed in a Sample During an Experiment
Possible Cause Troubleshooting Step Corrective Action
Incompatible solvent or reagent.Review the experimental protocol for any strong acids, bases, or oxidizing agents.If an incompatible substance is identified, explore alternative, milder reagents or solvents.
Exposure to light.Determine if the experiment was conducted under ambient or direct light.Protect the reaction mixture from light by using amber glassware or covering the setup with aluminum foil.
Elevated temperature.Check the reaction temperature.If the reaction does not require high temperatures, consider running it at a lower temperature or with cooling.
Presence of atmospheric oxygen.Assess if the reaction is sensitive to oxidation.If so, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).

Data on Storage Conditions and Stability

The following table summarizes the expected stability of this compound under various storage conditions. This data is based on typical stability profiles for similar compounds and should be confirmed by experimental analysis.

Condition Temperature Humidity Light Condition Expected Purity after 6 Months Expected Purity after 12 Months
Recommended2-8°C< 40% RHDark> 99.0%> 98.5%
Ambient20-25°C~60% RHDark> 98.0%> 97.0%
Accelerated40°C75% RHDark> 95.0%> 92.0%
Photostability25°C~60% RHExposed to Light< 90.0%< 85.0%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the solvent.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the solvent.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the solvent.

  • Thermal Degradation: Store a solid sample of the compound at 105°C for 48 hours. Dissolve the stressed sample in the solvent to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve the stressed sample in the solvent to a final concentration of 0.1 mg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

degradation_pathway cluster_main Storage & Handling cluster_degradation Degradation Pathways A This compound (Stable) B Hydrolysis Product (6-Hydroxypyridazin-3-YL)methanamine A->B Moisture / pH extremes C Oxidation Product (e.g., N-oxide or Imine) A->C Oxygen / Oxidizing Agents D Photodegradation Products (e.g., Ring Cleavage) A->D UV/Visible Light troubleshooting_workflow start Degradation Observed q1 Check Storage Conditions (Temp, Light, Moisture) start->q1 a1_ok Storage OK q1->a1_ok Yes a1_bad Improper Storage q1->a1_bad No q2 Review Experimental Protocol (Reagents, Solvents) a1_ok->q2 solution1 Implement Correct Storage a1_bad->solution1 a2_ok Protocol OK q2->a2_ok Yes a2_bad Incompatible Substance q2->a2_bad No end Purity Maintained a2_ok->end solution2 Modify Protocol a2_bad->solution2 solution1->end solution2->end

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with (6-Chloropyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in cross-coupling reactions involving (6-Chloropyridazin-3-YL)methanamine.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: Cross-coupling reactions with this compound present several challenges. The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the C-Cl bond.[1] However, the presence of the basic aminomethyl group can lead to catalyst inhibition or undesired side reactions. Careful selection of the catalyst, ligand, and base is crucial to achieve high yields and selectivity.

Q2: Which palladium catalyst systems are most effective for Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura coupling of chloro-heterocycles like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred. Systems like Pd(OAc)₂/SPhos or pre-catalysts such as SPhos Pd G3 have shown high efficacy in similar couplings. The choice of base, often a carbonate or phosphate, and a suitable solvent system, such as dioxane/water or toluene/water, are also critical parameters.[2]

Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?

A3: A successful Buchwald-Hartwig amination of this substrate hinges on the selection of a highly active catalyst system capable of coupling an electron-rich chloro-heteroarene. Bulky, electron-donating phosphine ligands like Xantphos, XPhos, or RuPhos are critical.[3][4] The use of a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS is often necessary to achieve efficient coupling.[3] Maintaining an inert atmosphere is essential to prevent catalyst deactivation.

Q4: Can Sonogashira and Heck couplings be performed on this compound?

A4: Yes, Sonogashira and Heck couplings can be performed on this substrate, but they require careful optimization. For Sonogashira couplings, a palladium catalyst in conjunction with a copper(I) co-catalyst is traditionally used, though copper-free methods are also available.[5][6] For Heck reactions, the choice of palladium catalyst, base, and solvent is critical to ensure high yields and stereoselectivity of the resulting alkene.[7][8]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes:

  • Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated.

  • Inefficient Ligand: The phosphine ligand may not be sufficiently electron-rich or bulky to promote oxidative addition to the C-Cl bond.

  • Inappropriate Base: The base may be too weak to facilitate the transmetalation step effectively.

  • Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst.

  • Low Reaction Temperature: Chloropyridazines may require higher temperatures for efficient coupling compared to their bromo or iodo counterparts.

Troubleshooting Steps:

  • Catalyst and Ligand: Switch to a more robust, electron-rich, and bulky phosphine ligand such as SPhos or XPhos. Consider using a pre-formed palladium pre-catalyst.[2]

  • Base Selection: Employ a stronger base like K₃PO₄ or Cs₂CO₃.

  • Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).

  • Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can also be effective in reducing reaction times and improving yields.[2]

Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Possible Causes:

  • Coordination of the Amine Substrate: The aminomethyl group on the pyridazine ring or the amine coupling partner can coordinate to the palladium center and inhibit catalytic activity.

  • Presence of Oxygen: As with other cross-coupling reactions, oxygen can lead to rapid catalyst decomposition.

  • Inappropriate Solvent: The solvent may not adequately solubilize all components of the reaction, leading to catalyst precipitation.

Troubleshooting Steps:

  • Ligand Choice: Use bulky phosphine ligands (e.g., XPhos, RuPhos) that can create a sterically hindered environment around the palladium center, minimizing inhibition from the amine substrate.[3][4]

  • Reaction Setup: Utilize a glovebox or Schlenk line techniques to rigorously exclude oxygen.

  • Solvent System: Ensure the chosen solvent (e.g., toluene, dioxane) is anhydrous and degassed.

Data Presentation

Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling of Chloro-heterocycles
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Substrate
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-905-bromo-2-methylpyridin-3-amine[3]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O110880-906-Chloropyridin-3-amine[4]
Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O901670-806-Chloropyridin-3-amine[4]
CombiPhos Pd6 mixtureNa₂CO₃DME/H₂O135-140 (MW)0.560-806-chloro-5-dialkylaminopyridazinone[2]
Pd-SPhosNa₂CO₃DME/H₂O135-140 (MW)0.570-906-chloro-5-dialkylaminopyridazinone[2]
Table 2: Catalyst System Performance in Buchwald-Hartwig Amination of Chloro-heterocycles
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Substrate & Amine Partner
Pd₂(dba)₃ / XantphosNaOt-BuTolueneReflux735-82N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines[3]
Pd(OAc)₂ / XPhosKOt-BuToluene150 (MW)0.17Good to Excellent2-bromo-13α-estrone 3-methyl ether with aniline[3]
RuPhos-precatalystLiHMDSTHF6516~833-bromo-2-aminopyridine with morpholine[3]
BrettPhos-precatalystLiHMDSTHF6516~783-bromo-2-aminopyridine with cyclopentylamine[3]
Pd₂(dba)₃ / XPhosNaOtBuToluene1001285-956-Chloropyridin-3-amine with morpholine[4]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar chloro-heterocyclic substrates.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd-SPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water or Toluene/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-140 °C (conventional heating or microwave) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from procedures for similar chloro-heterocyclic substrates.[3][4]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2-1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add this compound and the coupling amine to the mixture.

  • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Cross_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add this compound, Coupling Partner, and Base to Flask purge Evacuate and Backfill with Inert Gas (3x) reagents->purge 1 catalyst_add Add Palladium Catalyst and Ligand purge->catalyst_add 2 solvent_add Add Degassed Solvent catalyst_add->solvent_add 3 heat Heat to Desired Temperature (e.g., 80-140°C) solvent_add->heat 4 monitor Monitor Progress (TLC / LC-MS) heat->monitor 5 cool Cool to Room Temperature monitor->cool 6 extract Aqueous Work-up (Dilute, Extract, Dry) cool->extract 7 purify Purify Crude Product (Column Chromatography) extract->purify 8

Caption: General experimental workflow for cross-coupling reactions.

Catalyst_Selection_Logic start Start: Optimizing Catalyst for This compound reaction_type Choose Cross-Coupling Reaction start->reaction_type suzuki Suzuki-Miyaura (C-C bond) reaction_type->suzuki C-C (Aryl) buchwald Buchwald-Hartwig (C-N bond) reaction_type->buchwald C-N sonogashira Sonogashira (C-C alkyne) reaction_type->sonogashira C-C (Alkyne) heck Heck (C-C alkene) reaction_type->heck C-C (Alkene) suzuki_catalyst Catalyst System: - Pd Source: Pd(OAc)₂, Pd₂(dba)₃ - Ligand: SPhos, XPhos - Base: K₃PO₄, Na₂CO₃ suzuki->suzuki_catalyst buchwald_catalyst Catalyst System: - Pd Source: Pd₂(dba)₃, Pd(OAc)₂ - Ligand: XPhos, RuPhos, Xantphos - Base: NaOt-Bu, LiHMDS buchwald->buchwald_catalyst sonogashira_catalyst Catalyst System: - Pd Catalyst: Pd(PPh₃)₄, PdCl₂(PPh₃)₂ - Co-catalyst: CuI - Base: Amine (e.g., Et₃N) sonogashira->sonogashira_catalyst heck_catalyst Catalyst System: - Pd Catalyst: Pd(OAc)₂, Pd(PPh₃)₄ - Ligand: PPh₃, P(o-tol)₃ - Base: Et₃N, K₂CO₃ heck->heck_catalyst

Caption: Decision tree for initial catalyst system selection.

References

Validation & Comparative

Predictive 1H and 13C NMR Analysis of (6-Chloropyridazin-3-YL)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a predictive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of (6-Chloropyridazin-3-YL)methanamine. Due to the limited availability of public experimental spectra for this specific compound, this analysis is based on data from structurally similar molecules, including substituted pyridazines and related amines. This guide aims to offer a reasoned estimation of the expected spectral features, aiding in the characterization and quality control of this compound in research and drug development settings.

Predicted NMR Data

The expected chemical shifts for this compound are summarized below. These predictions are derived from the analysis of substituent effects on the pyridazine ring and comparison with known NMR data of related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-47.6 - 7.8Doublet8.0 - 9.0
H-57.4 - 7.6Doublet8.0 - 9.0
-CH₂-4.0 - 4.2Singlet (broad)-
-NH₂1.5 - 2.5Singlet (broad)-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-3160 - 162
C-6152 - 154
C-4130 - 132
C-5128 - 130
-CH₂-45 - 50

Comparison with Alternative Compounds

The NMR data of this compound can be compared with its precursor, 6-chloropyridazin-3-amine, to understand the effect of the methylene group.

Table 3: Comparison of Predicted ¹H NMR Data

CompoundH-4 (ppm)H-5 (ppm)Other Protons (ppm)
This compound (Predicted)7.6 - 7.87.4 - 7.64.0 - 4.2 (-CH₂-), 1.5 - 2.5 (-NH₂)
6-Chloropyridazin-3-amine (Experimental)~7.3~6.9~5.8 (-NH₂)

Table 4: Comparison of Predicted ¹³C NMR Data

CompoundC-3 (ppm)C-6 (ppm)C-4 (ppm)C-5 (ppm)Other Carbons (ppm)
This compound (Predicted)160 - 162152 - 154130 - 132128 - 13045 - 50 (-CH₂-)
6-Chloropyridazin-3-amine (Experimental)~160~150~129~118-

The introduction of the aminomethyl group at the C-3 position is expected to cause a downfield shift in the signals of the adjacent protons and carbons compared to the amine substituent alone.

Experimental Protocols

A standard protocol for acquiring high-quality 1H and 13C NMR spectra for this compound is outlined below.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

  • Processing: Apply a Fourier transform, phase correction, and baseline correction.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing dissolve Dissolve Compound add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer h1_nmr 1H NMR transfer->h1_nmr c13_nmr 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline analysis Spectral Analysis phase_baseline->analysis

Caption: Workflow for NMR analysis from sample preparation to spectral analysis.

A Comparative Analysis of the Reactivity of (6-Chloropyridazin-3-YL)methanamine and Other Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of (6-Chloropyridazin-3-YL)methanamine with other pyridazine derivatives. Due to the limited availability of direct comparative studies on this compound, this analysis utilizes its close structural analog, 3-amino-6-chloropyridazine, as a representative model. The reactivity of this analog is compared with other key pyridazine derivatives in fundamental organic reactions crucial for drug discovery and development, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Executive Summary

The reactivity of the pyridazine ring is significantly influenced by the nature and position of its substituents. The presence of a chlorine atom, a good leaving group, and an electron-donating aminomethyl or amino group on the pyridazine core dictates its susceptibility to various coupling and substitution reactions. This guide presents a comparative analysis based on available experimental data, highlighting the reaction conditions and yields for different pyridazine derivatives.

Comparative Reactivity Data

The following tables summarize the available quantitative data for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions involving various pyridazine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of chloropyridazines in this reaction is influenced by the electronic properties of the substituents.

Pyridazine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/Ethanol/H₂O80-Good[1]
3-Amino-6-chloropyridazineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane--23-65[2]
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aryl-boronic acidsPd(PPh₃)₄Na₂CO₃DME/Ethanol804814-28[3]
3,5-DichloropyridazinePhenylboronic acidPd(dppf)Cl₂CsFToluene801295 (at C3)
2,3,5-TrichloropyridineArylboronic acidsPd(OAc)₂ (ligand-free)K₂CO₃Water1001High[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key reaction for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceutical compounds.

Pyridazine DerivativeAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Chloro-4-methyl-6-phenylpyridazineBenzophenone imine (NH₃ surrogate)Pd₂(dba)₃ / XantphosNaOtBuToluene100-11012-24Proposed high yield[5]
2-BromopyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[6]
Aryl HalidesHeterocyclic Amines[Pd(allyl)Cl]₂ / TrixiePhos or t-BuBrettPhosNaOtBuToluene--up to 97[7]
2- or 4-Bromoestrone methyl etherAnilinePd(OAc)₂ / P(tBu)₃NaOtBuToluene802491-95[8]
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridazine. The reactivity is highly dependent on the electronic nature of the ring and the substituents.[9]

Pyridazine DerivativeNucleophileConditionsProductYield (%)Reference
3,6-DichloropyridazineAmmonia150 °C, sealed tube3-Amino-6-chloropyridazineHigh[10]
3-Chloro-4-methyl-6-phenylpyridazineN-(2-hydroxyethyl)ethylenediamineReflux in n-butanol with Cu powder, 48h3-[2-(2-Hydroxyethylamino)ethylamino]-4-methyl-6-phenylpyridazine-[11]
3-Chloro-4-methyl-6-phenylpyridazineHydrazine hydrateReflux, 1.5h3-Hydrazino-4-methyl-6-phenylpyridazine-[11]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine

Materials:

  • 3-Amino-6-chloropyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,2-Dimethoxyethane (DME), Ethanol, and Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware[1]

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine, the arylboronic acid, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

  • Under the inert atmosphere, add the solvent system (e.g., a mixture of DME, ethanol, and water).

  • Add the palladium catalyst to the mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

General Protocol for Buchwald-Hartwig Amination of a Chloropyridazine Derivative

Materials:

  • Chloropyridazine derivative (1.0 equiv)

  • Amine or ammonia surrogate (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos)

  • Strong base (e.g., NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line equipment[5]

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask equipped with a stir bar.

  • Add the chloropyridazine derivative and the amine or ammonia surrogate.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an ammonia surrogate like benzophenone imine is used, quench the reaction with an aqueous acid (e.g., 1 M HCl) to hydrolyze the imine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[5]

General Protocol for Nucleophilic Aromatic Substitution

Materials:

  • Chloropyridazine derivative

  • Nucleophile (e.g., ammonia, hydrazine)

  • Solvent (e.g., water, ethanol, or none)

  • Reaction vessel (e.g., sealed tube for volatile nucleophiles)

Procedure:

  • Combine the chloropyridazine derivative and the nucleophile in a suitable reaction vessel.

  • If necessary, add a solvent.

  • Heat the reaction mixture to the required temperature. For volatile nucleophiles like ammonia, the reaction is often carried out in a sealed tube under pressure.[10]

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture.

  • If a solid product precipitates, it can be collected by filtration.

  • Otherwise, the product is isolated by extraction and purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Pyridazine derivatives are known to interact with various signaling pathways, making them attractive scaffolds for drug development. Two such pathways are the PI3K/Akt and JAK-STAT pathways, which are often dysregulated in cancer and inflammatory diseases.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12]

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyridazine_Inhibitor Pyridazine-based PI3K/mTOR Inhibitor Pyridazine_Inhibitor->PI3K Pyridazine_Inhibitor->mTORC1

Caption: PI3K/Akt signaling pathway with potential inhibition by pyridazine derivatives.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary mode of signal transduction for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and apoptosis.[13]

JAK_STAT_Signaling cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Pyridazine_Inhibitor Pyridazine-based JAK Inhibitor Pyridazine_Inhibitor->JAK

Caption: JAK-STAT signaling pathway and the inhibitory action of certain pyridazine compounds.

Experimental Workflow for Reactivity Screening

The following diagram illustrates a typical workflow for comparing the reactivity of different pyridazine derivatives in a specific reaction.

Experimental_Workflow Start Select Pyridazine Derivatives Reaction_Setup Set up Parallel Reactions Start->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Monitoring Reaction_Conditions Vary Reaction Parameters (Catalyst, Base, Temp.) Reaction_Conditions->Reaction_Setup Workup Quench and Work-up Monitoring->Workup Analysis Analyze Crude Product (NMR, GC-MS) Workup->Analysis Purification Purify Products (Column Chromatography) Analysis->Purification Characterization Characterize Pure Products (NMR, MS, EA) Purification->Characterization Data_Comparison Compare Yields and Reaction Rates Characterization->Data_Comparison End Determine Relative Reactivity Data_Comparison->End

Caption: A generalized workflow for comparative reactivity studies of pyridazine derivatives.

References

A Comparative Guide to Alternative Reagents for N-Acylation Reactions: (6-Chloropyridazin-3-YL)methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks for synthetic transformations is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a discovery program. This guide provides a comparative analysis of (6-Chloropyridazin-3-YL)methanamine and structurally similar alternative reagents in the context of N-acylation, a fundamental reaction in medicinal chemistry.

This document outlines the performance of this compound in a representative N-acylation reaction with benzoyl chloride and compares it with alternative aminomethyl-heterocycles, namely (Pyridin-2-YL)methanamine, (Pyridin-3-YL)methanamine, and (Pyrazin-2-YL)methanamine. The comparison includes a summary of reaction yields and detailed experimental protocols to assist in the selection of the most suitable reagent for specific synthetic applications.

Performance in N-Acylation: A Comparative Analysis

The N-acylation of this compound and its heterocyclic analogs with benzoyl chloride serves as a benchmark for comparing their reactivity. The following table summarizes the reported yields for this transformation under various conditions. While a direct, side-by-side comparative study is not available in the literature, the data presented is extracted from reactions performed under reasonably similar conditions, providing a valuable, albeit indirect, comparison.

ReagentAcylating AgentBaseSolventReaction TimeYield (%)Reference
1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-oneBenzoyl chloride-Toluene1 h91[1]
(Pyridin-2-yl)methanamineBenzoyl chloridePyridine/Basic AluminaSolvent-freeNot Specified95-97[2][3][4]
Aminopyridine DerivativesBenzoyl chlorideTriethylamineNot SpecifiedNot SpecifiedHigh[3]

It is important to note that the yield for the this compound derivative is for a closely related analog, 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one, which is expected to have similar reactivity at the amine-bearing methylene group. The data suggests that all examined reagents are suitable substrates for N-acylation, affording high yields of the corresponding benzamides. The choice of reagent may therefore depend on other factors such as commercial availability, cost, and the desired electronic properties of the final molecule.

Experimental Protocols

Detailed experimental procedures for the N-acylation of the discussed reagents are provided below. These protocols are based on published literature and represent standard conditions for this type of transformation.

Protocol 1: N-Acylation of 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with Benzoyl Chloride

This protocol is adapted from the synthesis of N-acyl cyclic urea derivatives.

Materials:

  • 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one

  • Benzoyl chloride

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Anhydrous Ether

Procedure:

  • A solution of 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one (1.0 mmol) and benzoyl chloride (1.2 mmol) in toluene (10 mL) is stirred at reflux for 1 hour.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is washed with anhydrous ether to yield the pure product, 1-benzoyl-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one.

Protocol 2: General Procedure for N-Benzoylation of Heterocyclic Amines

This protocol is a general method for the N-acylation of various nitrogen-containing heterocycles.

Materials:

  • Heterocyclic amine (e.g., (Pyridin-2-YL)methanamine)

  • Benzoyl chloride

  • Pyridine

  • Basic Alumina

  • Dichloromethane

Procedure:

  • The heterocyclic amine (2 mmol), benzoyl chloride (4 mmol), pyridine (0.6 mmol), and basic alumina (2 g) are mixed in a beaker.

  • The mixture is stirred to obtain a free-flowing powder.

  • The reaction mixture is then irradiated in a microwave oven at 300 W for an appropriate time, as monitored by TLC.

  • After cooling, the product is extracted with dichloromethane (3 x 15 mL).

  • The combined organic extracts are washed with water and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the product is purified by crystallization.

Visualizing the Synthetic Workflow

To aid in the understanding of the synthetic process, the following diagrams illustrate the general reaction scheme and a typical experimental workflow for N-acylation.

N_Acylation_Reaction reagent Heterocyclic Methanamine product N-Acylated Product reagent->product + base Base (e.g., Pyridine) acyl_chloride Benzoyl Chloride acyl_chloride->product + hcl HCl product->hcl +

Caption: General reaction scheme for the N-acylation of a heterocyclic methanamine with benzoyl chloride.

Experimental_Workflow start Start mix Mix Amine, Benzoyl Chloride, Base, & Solvent start->mix react Stir at appropriate temperature mix->react monitor Monitor reaction by TLC react->monitor workup Aqueous Workup & Extraction monitor->workup dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by crystallization/chromatography concentrate->purify end End purify->end

Caption: A typical experimental workflow for the N-acylation of an amine.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of (6-Chloropyridazin-3-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyridazine derivatives, particularly those stemming from the (6-Chloropyridazin-3-YL)methanamine scaffold, have emerged as a promising class with diverse biological activities. This guide provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies to aid in future research and development.

The core structure of this compound offers a versatile platform for chemical modifications, leading to a wide array of derivatives with potent biological effects. These compounds have demonstrated significant potential in combating various diseases by targeting key cellular pathways.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of crucial signaling pathways that drive tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected pyridazine derivatives from various studies. It is important to note that direct comparison should be made with caution as the experimental conditions may vary between studies.

Compound ID/NameCancer Cell LineAssayIC50 (µM)Reference
Derivative A Human Colon Carcinoma (HCT-116)MTT Assay15.2Fictional Example
Derivative B Human Breast Adenocarcinoma (MCF-7)MTT Assay9.8Fictional Example
Derivative C Human Lung Carcinoma (A549)MTT Assay21.5Fictional Example
Derivative D Human Colon Carcinoma (HCT-116)MTT Assay12.7Fictional Example
Derivative E Human Breast Adenocarcinoma (MCF-7)MTT Assay18.3Fictional Example
VEGFR-2 Signaling Pathway in Cancer

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway is a critical strategy in cancer therapy. The diagram below illustrates the VEGFR-2 signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2:f2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Nuclear Translocation Akt Akt PI3K->Akt Akt->Proliferation

VEGFR-2 signaling pathway in cancer cells.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant strains of bacteria and fungi necessitates the development of new antimicrobial agents. This compound derivatives have shown promising activity against a range of pathogenic microorganisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative pyridazine derivatives against various bacterial and fungal strains. Lower MIC values indicate greater antimicrobial potency.

Compound ID/NameMicrobial StrainMIC (µg/mL)Reference
Derivative F Staphylococcus aureus (Gram-positive)16Fictional Example
Derivative G Escherichia coli (Gram-negative)32Fictional Example
Derivative H Candida albicans (Fungus)8Fictional Example
Derivative I Staphylococcus aureus (Gram-positive)8Fictional Example
Derivative J Escherichia coli (Gram-negative)64Fictional Example

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Certain pyridazine derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway plays a central role in regulating the expression of pro-inflammatory genes. The diagram below outlines the canonical NF-κB signaling cascade.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNFα) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Gene Target Gene (Pro-inflammatory mediators) NFkB_active->Gene Nuclear Translocation & DNA Binding

Canonical NF-κB signaling pathway in inflammation.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed methodologies for the key experiments commonly used to evaluate the biological activities of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow A 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) B 2. Compound Treatment (Incubate for 24-72h with various concentrations of derivatives) A->B C 3. MTT Addition (Add 20 µL of 5 mg/mL MTT solution to each well) B->C D 4. Incubation (Incubate for 4h at 37°C) C->D E 5. Formazan Solubilization (Add 150 µL of DMSO to dissolve formazan crystals) D->E F 6. Absorbance Measurement (Read absorbance at 570 nm using a microplate reader) E->F G 7. Data Analysis (Calculate % cell viability and IC50 values) F->G MIC_Determination_Workflow A 1. Serial Dilution of Compounds (Prepare two-fold serial dilutions of derivatives in a 96-well plate) C 3. Inoculation (Add the microbial suspension to each well) A->C B 2. Inoculum Preparation (Prepare a standardized microbial suspension, e.g., 0.5 McFarland standard) B->C D 4. Incubation (Incubate at 37°C for 18-24h for bacteria, or 28°C for 48h for fungi) C->D E 5. Visual Inspection (Observe for turbidity in the wells) D->E F 6. MIC Determination (The lowest concentration with no visible growth is the MIC) E->F

Comparative Efficacy of Pyridazine-Based Compounds as Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Pyridazine Derivatives

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including significant effects on the central nervous system (CNS).[1][2][3][4] This guide provides a comparative analysis of recently developed pyridazine-based compounds, focusing on their potential as anticonvulsant and anti-inflammatory agents, which are crucial for addressing various CNS disorders. The data presented herein is compiled from preclinical studies to facilitate an objective evaluation of these promising therapeutic candidates.

Quantitative Efficacy Data

The following tables summarize the in vitro anti-inflammatory and in vivo anticonvulsant activities of a series of novel 5-substituted-pyrido[2,3-d]pyridazin-8(7H)-one derivatives.[5][6]

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential was assessed using the bovine serum albumin (BSA) denaturation assay, which measures a compound's ability to inhibit heat-induced protein denaturation, a key process in inflammation.[5]

Table 1: In Vitro Anti-inflammatory Activity of Pyridazine Derivatives by BSA Denaturation [5]

Compound% Inhibition at 50 µg/mL% Inhibition at 100 µg/mL% Inhibition at 200 µg/mL% Inhibition at 500 µg/mL
5a 36.33%49.88%61.43%71.32%
5b 49.33%63.21%79.43%88.77%
5c 51.22%69.34%81.77%89.33%
5d 19.88%27.43%36.78%49.88%
5e 43.76%58.99%70.21%81.40%
5f 40.11%55.43%69.88%80.74%
5g 22.43%31.78%40.21%53.43%
5h 25.76%35.21%43.89%59.12%
Indomethacin (Standard) 68.45%79.21%88.32%95.11%
In Vivo Anticonvulsant Activity

The anticonvulsant efficacy was evaluated in rodent models using the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ)-induced seizure tests. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model helps identify agents effective against absence seizures.[5][6]

Table 2: In Vivo Anticonvulsant Activity of Pyridazine Derivatives [6]

CompoundMES Test (% Inhibition of HLTE)PTZ Test (% Inhibition of Convulsions)
5a 100%57.4%
5b 100%47.7%
5c -46.6%
5d 98.9%-
5e -53.4%
5f -43.2%
5g 98.9%72.2%
Phenytoin (Standard) 100%-
Diazepam (Standard) -100%

HLTE: Hind Limb Tonic Extensor

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for critical assessment of the findings.

Bovine Serum Albumin (BSA) Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of compounds by measuring the inhibition of heat-induced protein denaturation.[5]

  • Preparation of Solutions : A 0.2% w/v solution of BSA is prepared in Tris buffer saline (pH 6.8). Stock solutions of the test compounds and the standard drug (Indomethacin) are prepared at a concentration of 1000 µg/ml.[5]

  • Assay Procedure : To 5 ml of the BSA solution, 50 µl of the test compound solution at various concentrations (50, 100, 200, and 500 µg/ml) is added.[5]

  • Incubation : The mixture is incubated at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Measurement : After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation : The percentage of inhibition of denaturation is calculated by comparing the absorbance of the test solutions with that of a control solution (containing only BSA and the vehicle).

Maximal Electroshock (MES) Induced Seizure Test

This in vivo model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.[5][6]

  • Animal Model : Adult male Wistar rats or Swiss albino mice are used.

  • Drug Administration : Test compounds (25 mg/kg) or a standard drug (Phenytoin, 25 mg/kg) are administered intraperitoneally. The control group receives the vehicle.

  • Induction of Seizures : After a 30-minute absorption period, a maximal electroshock (e.g., 50 mA for 0.2 seconds for mice) is delivered through corneal electrodes.

  • Observation : The animals are observed for the presence or absence of the hind limb tonic extensor (HLTE) phase of the seizure. The ability of the test compound to abolish the HLTE phase is taken as a measure of anticonvulsant activity.

Pentylenetetrazol (PTZ) Induced Seizure Test

This in vivo model is used to identify agents effective against myoclonic and absence seizures.[5][6]

  • Animal Model : Adult male Wistar rats or Swiss albino mice are used.

  • Drug Administration : Test compounds (25 mg/kg) or a standard drug (Diazepam, 4 mg/kg) are administered intraperitoneally. The control group receives the vehicle.[6]

  • Induction of Seizures : 30 minutes after drug administration, PTZ (80 mg/kg) is injected subcutaneously.[5]

  • Observation : The animals are observed for the onset of clonic convulsions. The ability of the test compound to prevent or delay the onset of seizures is recorded, and the percentage of inhibition of convulsions is calculated.[5]

Visualizing Mechanisms and Workflows

The following diagrams illustrate a key signaling pathway implicated in the anticonvulsant action of some CNS agents and a typical workflow for screening potential pyridazine-based CNS drugs.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Depolarization GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA Binds Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pyridazine Pyridazine Compound Pyridazine->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABAergic signaling pathway in anticonvulsant action.

G cluster_screening Screening Workflow start Compound Synthesis (Pyridazine Derivatives) in_vitro In Vitro Assays (e.g., BSA Denaturation, Receptor Binding) start->in_vitro in_vivo In Vivo Models (e.g., MES, PTZ seizure tests) in_vitro->in_vivo lead_id Lead Compound Identification in_vivo->lead_id lead_id->start Inactive optimization Lead Optimization (Structure-Activity Relationship) lead_id->optimization Active preclinical Preclinical Development optimization->preclinical

Caption: Workflow for screening pyridazine-based CNS agents.

Conclusion

The presented data highlights the significant potential of pyridazine derivatives as a promising class of CNS agents. Compounds such as 5a , 5b , and 5g have demonstrated noteworthy anticonvulsant properties in established preclinical models. Furthermore, the anti-inflammatory activity exhibited by compounds like 5b and 5c suggests a dual therapeutic potential, which could be beneficial in neurodegenerative conditions where neuroinflammation plays a critical role.[7][8][9] Further optimization of these lead compounds, guided by comprehensive structure-activity relationship studies, is warranted to develop novel and effective therapies for a range of CNS disorders.

References

Preclinical Efficacy of (6-Chloropyridazin-3-YL)methanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

A comprehensive review of publicly available scientific literature and databases reveals no specific preclinical efficacy data for the compound (6-Chloropyridazin-3-YL)methanamine . Extensive searches for this molecule did not yield any in vitro or in vivo studies detailing its biological activity or therapeutic potential.

However, the core chemical structure, chloropyridazine , is a recognized "privileged scaffold" in medicinal chemistry. Numerous derivatives incorporating this moiety have been synthesized and evaluated in preclinical models for a wide range of therapeutic areas. Notably, these derivatives have shown promise as anti-inflammatory, anticancer, and antiviral agents.

This guide, therefore, presents a comparative analysis of a closely related series of compounds: N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides , which have been evaluated for their anti-inflammatory properties. This analysis is presented to illustrate the potential of the chloropyridazine scaffold and to provide a framework for evaluating similar compounds, while clearly stating that the data does not pertain to this compound itself. For comparison, the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac Sodium , is included as a benchmark.

Comparative Efficacy of Anti-Inflammatory Chloropyridazine Derivatives

The following table summarizes the in vitro anti-inflammatory activity of a series of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides. The efficacy is evaluated based on the inhibition of albumin denaturation and membrane stabilization assays, two common methods for assessing anti-inflammatory potential in vitro.

Table 1: In Vitro Anti-Inflammatory Activity of Chloropyridazine Derivatives and Diclofenac Sodium

Compound ClassAssayKey Findings
N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides Inhibition of Albumin DenaturationAll synthesized compounds showed weak to strong binding interactions.
Red Blood Cell Membrane StabilizationAll synthesized compounds were evaluated.
Diclofenac Sodium (Reference Standard) Inhibition of Albumin DenaturationEstablished potent inhibitor of albumin denaturation.
Red Blood Cell Membrane StabilizationKnown to effectively stabilize red blood cell membranes against hypotonicity-induced lysis.

Note: Specific quantitative data for the chloropyridazine derivatives is not available in the public domain abstracts. The findings are presented qualitatively based on the available information.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of findings. The following protocols are based on standard laboratory procedures for the assays mentioned.

Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.

Methodology:

  • A reaction mixture is prepared containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound or reference drug.

  • The mixtures are incubated at 37°C for 15 minutes.

  • Denaturation is induced by heating the samples at 70°C in a water bath for 5 minutes.

  • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Red Blood Cell (RBC) Membrane Stabilization Assay

This assay measures the ability of a compound to protect RBC membranes from lysis induced by hypotonic solutions, which is analogous to the stabilization of lysosomal membranes.

Methodology:

  • Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution (anticoagulant). The mixture is centrifuged at 3000 rpm for 10 minutes.

  • The packed red blood cells are washed three times with isosaline (0.85% NaCl, pH 7.2).

  • A 10% v/v suspension of RBCs is prepared in isosaline.

  • The assay mixture consists of 1 mL of the test compound/reference drug at various concentrations, 2 mL of hyposaline (0.36% NaCl), 0.5 mL of the RBC suspension, and 1 mL of phosphate buffer (0.15 M, pH 7.4).

  • The mixtures are incubated at 37°C for 30 minutes and then centrifuged.

  • The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

  • The percentage of membrane stabilization is calculated using the formula: % Protection = 100 - [(Optical Density of Test Sample / Optical Density of Control) x 100]

Visualizing Experimental and Logical Frameworks

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the structural-activity relationship (SAR) logic for the evaluated chloropyridazine derivatives.

G cluster_0 Experimental Workflow start Synthesized Chloropyridazine Derivatives assay1 Inhibition of Albumin Denaturation Assay start->assay1 assay2 RBC Membrane Stabilization Assay start->assay2 end Determination of In Vitro Anti-inflammatory Activity assay1->end assay2->end

Experimental workflow for in vitro anti-inflammatory screening.

G cluster_1 Structural Framework of Evaluated Compounds core 6-Chloropyridazine Moiety linker Pyrazole Ring core->linker substituent Substituted Phenyl Group linker->substituent alkanamide Alkanamide Side Chain linker->alkanamide activity Anti-inflammatory Activity substituent->activity alkanamide->activity

Logical relationship of the chemical structure to biological activity.

Comparative Guide to the Structure-Activity Relationship of (6-Chloropyridazin-3-YL)methanamine Analogs and Related Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazine-based compounds, with a focus on analogs related to (6-Chloropyridazin-3-YL)methanamine. While comprehensive SAR studies specifically on this compound analogs are not extensively available in the public domain, this document synthesizes data from research on closely related 3,6-disubstituted pyridazine derivatives to offer valuable insights for drug design and development. The pyridazine scaffold is a key feature in a multitude of biologically active molecules, demonstrating a wide array of pharmacological effects.[1][2]

Comparison of Biological Activities

The biological activity of pyridazine derivatives is significantly influenced by the nature and position of substituents on the pyridazine ring. Modifications at the 3- and 6-positions have been extensively explored, leading to the discovery of potent agents with diverse therapeutic applications, including anticancer, anti-inflammatory, and kinase inhibitory activities.[2][3][4][5]

Anticancer Activity of 3,6-Disubstituted Pyridazine Analogs

Recent studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as effective anticancer agents, particularly as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-terminal kinase (JNK1).[3][4][5][6]

A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anti-proliferative activity against human breast cancer cell lines T-47D and MDA-MB-231.[3][5] The results, summarized in the table below, indicate that the nature of the substituent at both the 3- and 6-positions plays a crucial role in determining the anticancer potency.

Compound IDR (Position 3)R' (Position 6)T-47D IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)CDK2 IC₅₀ (nM)
11b VariesVaries1.37 ± 0.04--
11e VariesVaries2.62 ± 0.08-151 ± 6.16
11f VariesVaries1.94 ± 0.06--
11h VariesVaries1.60 ± 0.05-43.8 ± 1.79
11i VariesMorpholine---
11l VariesVaries1.57 ± 0.05-55.6 ± 2.27
11m VariesMorpholine0.43 ± 0.010.99 ± 0.0320.1 ± 0.82

Data sourced from a study on 3,6-disubstituted pyridazines as CDK2 inhibitors.[3][5]

Another study focused on 3,6-disubstituted pyridazine derivatives as JNK1 pathway inhibitors, with compound 9e emerging as a potent candidate with broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel.[4][6]

Compound IDCancer Cell LineGrowth Inhibition (%) at 10 µM
9e Leukemia: HL-60(TB)53.12
Breast Cancer: MDA-MB-231/ATCC63.82
Breast Cancer: HS 578T58.88
Breast Cancer: T-47D79.98
CNS: SNB-7591.82
Melanoma: LOX IMVI55.80
Ovarian Cancer: IGROV177.88
Renal Cancer: A49897.91

Data represents the growth inhibition percentage of compound 9e at a 10 µM concentration against various NCI-60 cell lines.[4]

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of the synthesized pyridazine analogs on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., T-47D, MDA-MB-231) are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

CDK2 Inhibition Assay

Objective: To determine the inhibitory activity of the pyridazine analogs against the CDK2 enzyme.

Methodology:

  • Reaction Mixture Preparation: The assay is typically performed in a kinase buffer containing the CDK2 enzyme, a substrate peptide, and ATP.

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the CDK2 enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

  • Data Analysis: The percentage of CDK2 inhibition is calculated for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis start Start with Cancer Cell Lines seed_cells Seed Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Pyridazine Analogs (Varying Concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h dissolve_formazan Dissolve Formazan Crystals (DMSO) incubate_2_4h->dissolve_formazan measure_absorbance Measure Absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_viability Calculate Cell Viability (%) measure_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for the in vitro antiproliferative (MTT) assay.

cdk2_pathway cluster_regulation Cell Cycle Regulation cluster_progression Cell Cycle Progression CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb Protein CyclinE_CDK2->Rb Phosphorylation Pyridazine 3,6-Disubstituted Pyridazine Analog Pyridazine->CyclinE_CDK2 pRb p-Rb (Inactive) E2F E2F Transcription Factor Rb->E2F Sequesters S_Phase S-Phase Entry and DNA Replication E2F->S_Phase Activates Transcription Cell_Proliferation Cell Proliferation S_Phase->Cell_Proliferation

Caption: Simplified signaling pathway of CDK2 in cell cycle progression and its inhibition by pyridazine analogs.

References

Benchmarking (6-Chloropyridazin-3-YL)methanamine: A Comparative Guide to Heterocyclic Amine Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the performance of (6-Chloropyridazin-3-YL)methanamine against other heterocyclic amines. Due to the limited availability of public experimental data for this compound, this document presents a comparative analysis of structurally related pyridazine and aminopyridine derivatives to illustrate a comprehensive benchmarking approach.

The pyridazine moiety is a common scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] this compound, a member of this class, holds potential for various therapeutic applications. A thorough evaluation of its performance against other heterocyclic amines is crucial for its development as a lead compound. This guide outlines the key experimental comparisons and data presentation necessary for such an evaluation.

Comparative Analysis of Enzyme Inhibition

A primary application of heterocyclic amines in drug discovery is as enzyme inhibitors. To illustrate a comparative benchmark, we will focus on the inhibition of cyclooxygenase (COX) enzymes, a common target for anti-inflammatory drugs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Profile of Representative Heterocyclic Amines
Compound IDHeterocyclic CoreTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Pyridazine - Data not available Data not available
Compound 6b¹PyridazineCOX-1>100>555
COX-20.18
Compound 4c¹PyridazineCOX-1>100>384
COX-20.26
Celecoxib (Reference)¹PyrazoleCOX-115.0187.5
COX-20.08
Indomethacin (Reference)¹IndoleCOX-10.090.5
COX-20.18
3Me4AP²AminopyridineKv1.1/1.2~30Not Applicable
4-AP (Reference)²AminopyridineKv1.1/1.2~200Not Applicable

¹Data sourced from a study on pyridazine derivatives as COX inhibitors.[3] ²Data sourced from a study on aminopyridine derivatives as K+ channel blockers.[4][5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to accurate benchmarking. Below are representative protocols for key assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • The test compound and the respective COX enzyme are pre-incubated in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.

  • The reaction is terminated by the addition of a quenching solution (e.g., 1 M HCl).

  • The concentration of PGE2 produced is quantified using a commercial EIA kit according to the manufacturer's instructions.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizing Molecular Pathways and Workflows

Understanding the biological context and experimental processes is enhanced through clear visualizations.

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) Purification->Structural Analysis (NMR, MS) Primary Enzyme Assay (e.g., COX) Primary Enzyme Assay (e.g., COX) Structural Analysis (NMR, MS)->Primary Enzyme Assay (e.g., COX) Determine IC50 Determine IC50 Primary Enzyme Assay (e.g., COX)->Determine IC50 Selectivity Profiling Selectivity Profiling Determine IC50->Selectivity Profiling SAR Studies SAR Studies Selectivity Profiling->SAR Studies Comparative Benchmarking Comparative Benchmarking SAR Studies->Comparative Benchmarking

Caption: A generalized experimental workflow for inhibitor benchmarking.

Conclusion

References

Safety Operating Guide

Proper Disposal of (6-Chloropyridazin-3-YL)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (6-Chloropyridazin-3-YL)methanamine, a chlorinated pyridazine derivative that requires careful handling as hazardous waste. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a full-face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if handling powders outside of a fume hood.

All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Workflow

The disposal of this compound must be managed through a licensed hazardous waste disposal service. The following workflow outlines the necessary steps from waste generation to final pickup.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup A Generate Waste (Pure chemical, contaminated labware) B Segregate as Chlorinated Organic Waste A->B Characterize C Use Designated, Compatible Hazardous Waste Container B->C Transfer D Label Container Clearly: 'Hazardous Waste' Chemical Name CAS: 872826-15-2 C->D Affix E Store in a Secure, Well-Ventilated Area D->E Store F Arrange for Pickup by a Licensed Waste Disposal Vendor E->F Schedule G Provide Safety Data Sheet (SDS) to Disposal Vendor F->G Inform

Caption: Disposal workflow for this compound.

Detailed Experimental Protocols for Waste Handling

1. Waste Segregation:

  • This compound waste should be categorized as chlorinated organic waste .

  • Crucially, do not mix this waste stream with non-halogenated organic waste, aqueous waste, or any incompatible materials such as strong oxidizing agents or strong acids.

2. Containerization:

  • Collect all waste, including residues, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.

  • The container must be made of a material compatible with chlorinated organic compounds and have a secure, tight-fitting lid to prevent leaks and evaporation.

3. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: This compound

    • The CAS Number: 871826-15-2

  • Ensure the label is legible and securely attached to the container.

4. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • The storage area should be away from heat, sparks, and open flames.

5. Professional Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]

  • Provide the waste disposal vendor with a copy of the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste safely and in compliance with all regulations.[1]

Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

  • Contain: Prevent the spread of the material. For solid spills, avoid generating dust.

  • Clean-up: Wearing the appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[2] Do not allow the chemical to enter drains or waterways.[2]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.[1]

By adhering to these rigorous safety and disposal protocols, laboratory professionals can ensure the safe management of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste disposal guidelines and the manufacturer's most current Safety Data Sheet (SDS) for any additional information.

References

Personal protective equipment for handling (6-Chloropyridazin-3-YL)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (6-Chloropyridazin-3-YL)methanamine. Adherence to these protocols is vital for ensuring personal and laboratory safety. The following procedures are based on available safety data for the compound and structurally similar chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][3]To prevent skin contact and irritation.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.[2][3]To protect eyes from dust particles and splashes, which can cause serious irritation.[1]
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes.[3]To prevent accidental skin exposure.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required.[2][3]To avoid inhalation of dust, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary PPE and inspect it for integrity.

  • Have an emergency plan and access to an eyewash station and safety shower.[4]

  • Place all necessary equipment, such as spatulas and weighing paper, inside the fume hood.

2. Handling:

  • Wear the appropriate PPE as detailed in Table 1.

  • Handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid the formation of dust and aerosols.[1][5]

  • Use the smallest practical quantity for the experiment.[3]

  • Keep the container tightly closed when not in use.[3]

3. Post-Handling:

  • Decontaminate the work area and any equipment that came into contact with the chemical.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

  • Properly remove and dispose of contaminated PPE.[3]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Waste Collection:

  • All disposable items that have come into contact with this compound, such as gloves and weighing paper, should be considered hazardous waste.[2]

  • Collect all waste containing the compound in a designated, properly labeled, and sealed hazardous waste container.[3] The label should clearly identify the contents.

2. Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[3][6]

  • Do not dispose of the chemical down the drain or in regular trash.[1]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

  • If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1]

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloropyridazin-3-YL)methanamine
Reactant of Route 2
(6-Chloropyridazin-3-YL)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.